molecular formula C11H10N2O2 B2577660 2-Imidazol-1-ylmethyl-benzoic acid CAS No. 883543-82-6

2-Imidazol-1-ylmethyl-benzoic acid

Cat. No.: B2577660
CAS No.: 883543-82-6
M. Wt: 202.213
InChI Key: RXCZMOPOWGKAPK-UHFFFAOYSA-N
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Description

2-Imidazol-1-ylmethyl-benzoic acid is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.213. The purity is usually 95%.
BenchChem offers high-quality 2-Imidazol-1-ylmethyl-benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Imidazol-1-ylmethyl-benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(imidazol-1-ylmethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-11(15)10-4-2-1-3-9(10)7-13-6-5-12-8-13/h1-6,8H,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXCZMOPOWGKAPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CN=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 3-(1H-imidazol-1-yl)benzoic acid (CAS 108035-47-8)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Bifunctional Linker

3-(1H-imidazol-1-yl)benzoic acid, identified by CAS number 108035-47-8, is a bifunctional organic compound of significant interest in contemporary chemical research. Its structure, which uniquely combines a rigid benzoic acid moiety with a versatile imidazole ring, establishes it as a highly valuable building block in medicinal chemistry and materials science. The carboxylic acid group provides a reactive handle for amide bond formation and other derivatizations, while the imidazole ring offers a coordination site for metal ions and potential hydrogen bonding interactions. This duality makes it an ideal linker molecule for the systematic design and synthesis of complex molecular architectures, including novel pharmaceutical agents and advanced materials like metal-organic frameworks (MOFs).[1][2] This guide provides a comprehensive overview of its chemical and physical characteristics, a detailed synthesis protocol, and an exploration of its current and potential applications.

Core Compound Data and Physicochemical Characteristics

A thorough understanding of the fundamental properties of 3-(1H-imidazol-1-yl)benzoic acid is paramount for its effective application in a laboratory setting. The key physicochemical data is summarized below.

PropertyValueSource(s)
CAS Number 108035-47-8[1]
Molecular Formula C₁₀H₈N₂O₂[1]
Molecular Weight 188.18 g/mol [1]
IUPAC Name 3-(1H-imidazol-1-yl)benzoic acid
Synonyms 3-Imidazol-1-ylbenzoic Acid
Physical Form Solid[1]
Melting Point 194-199 °C
Boiling Point Not available
InChI Key WXHAKCASYYCJED-UHFFFAOYSA-N[1]
Purity (Typical) >95%[1]
Computed pKa 3.36 ± 0.10
Computed XLogP3 1.2[3]

Structural Elucidation:

The molecular structure consists of a benzene ring substituted at the 1- and 3-positions with a carboxylic acid group and an imidazole ring, respectively. The imidazole ring is connected to the benzene ring via a nitrogen atom. Crystal structure analysis of the related isomer, 4-(imidazol-1-yl)benzoic acid, reveals a dihedral angle of 14.5(1)° between the imidazole and benzene rings.[4] This quasi-planar conformation is stabilized by intermolecular O—H···N hydrogen bonds, which link the molecules into chains.[4] It is anticipated that 3-(1H-imidazol-1-yl)benzoic acid exhibits similar structural motifs and intermolecular interactions.

Synthesis Protocol: The Ullmann Condensation

The primary and most effective method for the synthesis of 3-(1H-imidazol-1-yl)benzoic acid is the copper-catalyzed N-arylation reaction, commonly known as the Ullmann condensation.[1][5] This reaction facilitates the formation of the crucial C-N bond between the imidazole ring and the benzoic acid backbone.[1]

Experimental Workflow: A Step-by-Step Guide

Objective: To synthesize 3-(1H-imidazol-1-yl)benzoic acid through the coupling of imidazole with a 3-halobenzoic acid derivative.[1]

Materials:

  • 3-Iodobenzoic acid or 3-Bromobenzoic acid (1.0 equivalent)

  • Imidazole (1.2 equivalents)

  • Potassium Carbonate (K₂CO₃) or Potassium Hydroxide (KOH) (2.0 equivalents)

  • Copper(I) Iodide (CuI) (0.5-10 mol%)

  • Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) (solvent)

  • Ethyl acetate

  • Hydrochloric acid (1 M)

  • Deionized water

Procedure:

  • To a dry reaction flask equipped with a magnetic stirrer and reflux condenser, add the 3-halobenzoic acid (1.0 eq), imidazole (1.2 eq), base (K₂CO₃ or KOH, 2.0 eq), and the copper(I) iodide catalyst.[1]

  • Add the anhydrous solvent (DMSO or DMF) to the flask.[1]

  • Heat the reaction mixture with vigorous stirring to a temperature between 80-120°C. The reaction progress should be monitored by thin-layer chromatography (TLC).[1]

  • Upon completion, allow the mixture to cool to room temperature.[1]

  • Dilute the reaction mixture with deionized water and filter to remove any insoluble catalyst residues.[1]

  • Wash the aqueous solution with ethyl acetate to remove any unreacted imidazole and other organic-soluble impurities.[1]

  • Carefully acidify the aqueous layer with 1 M hydrochloric acid to a pH of approximately 4-5. The product will precipitate out of the solution.[1]

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold deionized water to remove any inorganic salts.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final, high-purity product.[1]

Characterization of the Final Product: The identity and purity of the synthesized 3-(1H-imidazol-1-yl)benzoic acid should be confirmed using standard analytical techniques:

  • Mass Spectrometry: To verify the molecular weight.

  • FT-IR Spectroscopy: To identify characteristic functional groups, such as the carboxylic acid C=O and O-H stretches.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Melting Point: To assess purity.

  • HPLC: For quantitative purity analysis.[2]

Ullmann Condensation: Mechanistic Insights

The Ullmann condensation is a cornerstone of C-N bond formation in organic synthesis. The generally accepted mechanism for this copper-catalyzed N-arylation reaction involves the following key steps:[6]

  • Formation of a Copper-Amine Complex: The reaction initiates with the coordination of the amine (in this case, imidazole) to the Cu(I) catalyst.[6]

  • Oxidative Addition: The aryl halide (3-halobenzoic acid) then undergoes oxidative addition to the copper center, forming a Cu(III)-aryl intermediate.[6]

  • Reductive Elimination: The final step is the reductive elimination from the Cu(III) intermediate, which forms the desired C-N bond and releases the N-arylated product. This step regenerates the active Cu(I) catalyst, allowing it to re-enter the catalytic cycle.[6]

Ullmann_Mechanism cluster_cycle Catalytic Cycle CuI Cu(I) Catalyst Cu_Imidazole Cu(I)-Imidazole Complex CuI->Cu_Imidazole + Imidazole CuIII_intermediate Aryl-Cu(III)-Imidazole Intermediate Cu_Imidazole->CuIII_intermediate + 3-Halobenzoic Acid (Oxidative Addition) CuIII_intermediate->CuI Regeneration of Catalyst Product 3-(1H-imidazol-1-yl)benzoic acid CuIII_intermediate->Product Reductive Elimination

Caption: Proposed mechanism for the copper-catalyzed Ullmann N-arylation.

Applications in Research and Development

The bifunctional nature of 3-(1H-imidazol-1-yl)benzoic acid makes it a versatile linker in several areas of chemical science.[1]

Pharmaceutical Synthesis

Imidazole-containing compounds are known to exhibit a wide spectrum of biological activities.[1] The structure of 3-(1H-imidazol-1-yl)benzoic acid serves as a valuable scaffold or intermediate for the creation of more complex molecules with potential therapeutic applications.[1][7] The carboxylic acid functionality can be readily converted into amides, esters, and other derivatives, allowing for the exploration of structure-activity relationships (SAR).[7] This adaptability makes it an attractive starting point for the development of novel therapeutic agents with potential antimicrobial and antioxidant properties.[7]

Protocol for Amide Derivative Synthesis: A common strategy for derivatization is through amide coupling. The following is a general protocol using HATU as the coupling agent.

Materials:

  • 3-(1H-imidazol-1-yl)benzoic acid (1.0 eq)

  • HATU (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Substituted amine (1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of 3-(1H-imidazol-1-yl)benzoic acid in DMF, add HATU and DIPEA.

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the desired substituted amine to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, the product can be isolated using standard aqueous workup and purification techniques such as column chromatography or recrystallization.

Amide_Synthesis start 3-(1H-imidazol-1-yl)benzoic acid activated_ester Activated Ester Intermediate start->activated_ester Activation reagents HATU, DIPEA, DMF product Amide Derivative activated_ester->product + Amine amine Substituted Amine (R-NH2)

Caption: General workflow for the synthesis of amide derivatives.

Materials Science: A Linker for Metal-Organic Frameworks

In the field of materials science, 3-(1H-imidazol-1-yl)benzoic acid is utilized as an organic linker for the synthesis of metal-organic frameworks (MOFs) and coordination polymers.[1] The carboxylate group and the nitrogen atoms of the imidazole ring can both coordinate to metal centers, leading to the formation of extended, porous networks. The specific geometry and connectivity of the resulting framework are influenced by the choice of metal ion and the reaction conditions. These materials are of great interest for applications in gas storage, catalysis, and sensing.

Safety and Handling

According to available safety data, 3-(1H-imidazol-1-yl)benzoic acid is classified with the following hazards:

  • Acute Toxicity (Oral), Category 4 (H302): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation, Category 2 (H315): Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation, Category 2 (H319): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity - Single Exposure, Category 3 (H335): May cause respiratory irritation.[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn when handling this chemical.[1] Work should be conducted in a well-ventilated fume hood.

Conclusion

3-(1H-imidazol-1-yl)benzoic acid is a compound of considerable utility, bridging the gap between pharmaceutical development and materials science. Its straightforward synthesis via the Ullmann condensation and the versatile reactivity of its dual functional groups make it an important tool for chemists in these fields. As the demand for novel therapeutics and functional materials continues to grow, the importance of versatile building blocks like 3-(1H-imidazol-1-yl)benzoic acid is set to increase.

References

  • Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). ResearchGate. Available at: [Link]

  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. Available at: [Link]

  • C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. UniTo. Available at: [Link]

  • Ullmann condensation. Wikipedia. Available at: [Link]

  • 4-(Imidazol-1-yl)benzoic acid. ResearchGate. Available at: [Link]

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. Available at: [Link]

  • 3-(1H-Imidazol-5-YL)benzoic acid | C10H8N2O2 | CID 26967234. PubChem. Available at: [Link]

  • 4-(Imidazol-1-yl)benzoic acid. PMC - NIH. Available at: [Link]

  • Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc. Available at: [Link]

Sources

Solubility Profiling of 2-(Imidazol-1-ylmethyl)benzoic Acid: A Technical Framework for NCE Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Analyte: 2-(Imidazol-1-ylmethyl)benzoic acid (CAS: 883543-82-6) Chemical Class: Amphoteric Zwitterionic Intermediate Context: Pharmaceutical intermediate, Metal-Organic Framework (MOF) ligand.

This technical guide addresses the solubility profiling of 2-(Imidazol-1-ylmethyl)benzoic acid , a bifunctional molecule containing both a basic imidazole moiety and an acidic carboxyl group linked by a methylene bridge. Unlike simple benzoic acid derivatives, the presence of the methylene bridge (


) interrupts the conjugation between the aromatic rings, maintaining the basicity of the imidazole (

) distinct from the acidity of the benzoate (

).

This structural feature creates a zwitterionic potential that drastically influences solubility behavior, often resulting in a "U-shaped" pH-solubility profile and significant dependence on solvent polarity and proton-donating capability. This guide provides the definitive experimental and theoretical framework for characterizing this compound's solubility in organic solvents, intended for researchers establishing pre-formulation or synthesis optimization protocols.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7]

Before initiating solubility studies, the solid-state identity of the material must be confirmed to ensure data reproducibility.

PropertySpecification
IUPAC Name 2-[(1H-imidazol-1-yl)methyl]benzoic acid
CAS Number 883543-82-6
Molecular Formula

Molecular Weight 202.21 g/mol
Structural Feature Ortho-substituted methylene bridge; potential for intramolecular H-bonding.
Predicted pKa

(Carboxyl),

(Imidazole)
Structural Implications on Solubility

The ortho-positioning of the imidazole-methyl group relative to the carboxylic acid facilitates intramolecular interactions. In non-polar solvents, the molecule may adopt a "closed" conformation via hydrogen bonding between the imidazole nitrogen and the carboxylic acid proton. In polar protic solvents (e.g., Methanol, Ethanol), this interaction is disrupted by solvation shells, increasing solubility.

Experimental Methodology (Self-Validating Protocol)

To generate high-integrity solubility data, a Static Equilibrium (Shake-Flask) method coupled with HPLC quantification is the gold standard.

Phase 1: Solid-State Characterization (Pre-Solubility)

Objective: Ensure the starting material is a single polymorph.

  • DSC Analysis: Run Differential Scanning Calorimetry (DSC) to identify the melting onset (

    
    ). Impurities or amorphous content will depress the melting point and skew solubility results.
    
  • PXRD: Powder X-Ray Diffraction confirms the crystalline form.

Phase 2: Isothermal Saturation Protocol

Objective: Determine mole fraction solubility (


) at temperatures 

.
  • Preparation: Add excess solid 2-(Imidazol-1-ylmethyl)benzoic acid to 10 mL of the target solvent (Methanol, Ethanol, Acetone, Acetonitrile, Toluene) in a jacketed glass vessel.

  • Equilibration: Stir at constant temperature (

    
    ) for 24–48 hours.
    
  • Sampling: Stop stirring and allow settling for 2 hours.

  • Filtration: Withdraw supernatant using a pre-heated syringe filter (0.22

    
    m PTFE) to prevent precipitation during transfer.
    
  • Dilution & Analysis: Dilute the filtrate immediately with mobile phase and analyze via HPLC-UV (Detection

    
    ).
    
Phase 3: Data Validation (The "Trust" Pillar)
  • Mass Balance Check: Evaporate a known volume of filtrate to dryness and weigh the residue. Compare the gravimetric result with the HPLC result. Deviation

    
     indicates degradation or solvate formation.
    
  • pH Monitoring: For aqueous-organic mixtures, measure the equilibrium pH. If the pH shifts significantly, the compound is acting as a buffer, altering its own solubility state.

SolubilityProtocol Start Start: Solid Material Char 1. Solid State Char. (DSC / PXRD) Start->Char Solvent 2. Solvent Addition (Excess Solid) Char->Solvent Pass Equil 3. Isothermal Equilibration (24-48h, T +/- 0.05K) Solvent->Equil Filter 4. Filtration (Isothermal, 0.22 um) Equil->Filter Anal 5. Quantification (HPLC + Gravimetric) Filter->Anal Anal->Equil If Deviation > 5% Data 6. Thermodynamic Modeling Anal->Data

Figure 1: Self-validating experimental workflow for solubility determination.

Thermodynamic Modeling & Analysis

Once experimental data (


) is obtained, it must be modeled to extract thermodynamic parameters (Enthalpy 

, Entropy

).
Modified Apelblat Equation

This empirical model is widely used for correlating solubility with temperature in organic solvents:



  • 
    : Mole fraction solubility
    
  • 
    : Absolute temperature (K)[1]
    
  • 
    : Empirical constants derived from regression.
    
Van't Hoff Analysis

To determine the driving force of dissolution:



  • Plot:

    
     vs 
    
    
    
    .
  • Slope:

    
     (Indicates if dissolution is endothermic or exothermic).
    
  • Intercept:

    
     (Indicates the disordering of the system).
    

Expected Trends for 2-(Imidazol-1-ylmethyl)benzoic acid:

  • 
     (Endothermic):  Solubility increases with temperature. Breaking the crystal lattice of this zwitterionic solid requires significant energy.
    
  • Solvent Effect:

    • Polar Protic (MeOH, EtOH): High solubility due to H-bond capability stabilizing both the carboxylate and imidazolium sites.

    • Aprotic Polar (DMSO, DMF): High solubility due to dipole interactions.

    • Non-polar (Toluene, Hexane): Very low solubility. The energy cost to cavitate the solvent is not compensated by weak solute-solvent interactions.

Solvent Selection Strategy

For process development (crystallization or reaction), select solvents based on the "Like Dissolves Like" principle, modified for zwitterions.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanism
Short-chain Alcohols Methanol, EthanolHigh H-bonding donor/acceptor matches the amphoteric solute.
Polar Aprotic DMSO, DMF, NMPVery High Strong dipole stabilizes the polar zwitterion.
Ketones/Esters Acetone, Ethyl AcetateModerate Dipole interactions; good for recrystallization (cooling yields).
Chlorinated DCM, ChloroformModerate/Low Good solvation of the aromatic rings, poor solvation of the ionic centers.
Hydrocarbons Toluene, HexaneNegligible Lack of polarity prevents disruption of the crystal lattice.

Case Study Logic: The pH-Solubility Relationship

Unlike standard neutral organics, the solubility of 2-(Imidazol-1-ylmethyl)benzoic acid is critically dependent on the acid-base environment.

  • Acidic pH (< 3): The imidazole is protonated (Im-H

    
    ). The molecule is a cation. Solubility Increases. 
    
  • Basic pH (> 8): The carboxylic acid is deprotonated (COO

    
    ). The molecule is an anion. Solubility Increases. 
    
  • Isoelectric Point (pH ~ 4-6): The molecule exists as a zwitterion (Im-H

    
     / COO
    
    
    
    ) or neutral species. Solubility is at a Minimum.

Note: When measuring solubility in pure organic solvents (e.g., Ethanol), the "intrinsic solubility" is measured. However, trace water or acid impurities in the solvent can drastically shift the equilibrium.

pHSolubility Acid Acidic Medium (pH < 3) Cationic Form (+) Solubility Solubility Outcome Acid->Solubility High (Salt formation) Neutral Isoelectric Region (pH 4-6) Zwitterion (+/-) Lowest Solubility Neutral->Solubility Minimum (Lattice Energy Dominates) Base Basic Medium (pH > 8) Anionic Form (-) Base->Solubility High (Salt formation)

Figure 2: Theoretical pH-dependent solubility profile for amphoteric imidazole-benzoic acid derivatives.

References

  • Compound Identity & Properties

    • Sigma-Aldrich. 2-(1H-Imidazol-1-ylmethyl)benzoic acid Product Specification. Link

  • Solubility Measurement Protocols (General Benzoic Acid Standards)

    • Zhang, Y., et al. (2014). "Solubility of Benzoic Acid in Seven Pure Solvents." Journal of Chemical & Engineering Data. Link

    • Long, B., et al. (2010). "Solubility of Benzoic Acid in Ethanol, Benzene, and Chloroform." Journal of Chemical & Engineering Data. Link

  • Structural Context (Related Isomers)

    • Zheng, Z., et al. (2011).[2] "4-(Imidazol-1-yl)benzoic acid."[2][3] Acta Crystallographica Section E. Link

  • Thermodynamic Modeling (Apelblat Equation)

    • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water." Journal of Chemical Thermodynamics. Link

Sources

An In-depth Technical Guide to the pKa Values and Acidity of 2-Imidazol-1-ylmethyl-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the acid-base properties of 2-Imidazol-1-ylmethyl-benzoic acid, a molecule of significant interest in medicinal chemistry and drug development. The presence of both a carboxylic acid and an imidazole moiety confers amphoteric characteristics, making a thorough understanding of its ionization states, dictated by its pKa values, crucial for predicting its pharmacokinetic and pharmacodynamic behavior. This document will delve into the theoretical underpinnings of the acidity of its constituent functional groups, predict its pKa values based on structural analysis and substituent effects, and present detailed experimental and computational methodologies for their precise determination. This guide is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the physicochemical properties of this important heterocyclic compound.

Introduction: The Significance of pKa in Drug Development

The ionization state of a drug molecule, governed by its acid dissociation constant (pKa), is a critical determinant of its biological activity.[1] The pKa value dictates the extent of ionization at a given pH, which in turn influences fundamental properties such as solubility, lipophilicity, membrane permeability, and binding interactions with its target protein.[1] For a molecule like 2-Imidazol-1-ylmethyl-benzoic acid, which possesses both an acidic carboxylic acid group and a basic imidazole ring, the ionization profile is complex. Depending on the physiological pH, it can exist as a cation, an anion, a neutral species, or a zwitterion. Understanding these transitions is paramount for effective drug design and formulation.

The structure of 2-Imidazol-1-ylmethyl-benzoic acid features a benzoic acid core with an imidazol-1-ylmethyl substituent at the ortho position. This unique arrangement leads to intricate electronic and steric interactions that modulate the acidity of both functional groups.

Theoretical Framework: Acidity of Benzoic Acid and Imidazole Moieties

To comprehend the acidity of 2-Imidazol-1-ylmethyl-benzoic acid, it is essential to first understand the intrinsic acid-base properties of its constituent parts: benzoic acid and imidazole.

Benzoic Acid: A Prototypical Aromatic Acid

Benzoic acid is a weak organic acid with a pKa of approximately 4.2.[2][3][4] Its acidity stems from the resonance stabilization of the carboxylate anion formed upon deprotonation. Substituents on the benzene ring can significantly alter this acidity.

  • Electron-withdrawing groups (EWGs) , such as nitro or cyano groups, increase the acidity (decrease the pKa) by delocalizing the negative charge of the carboxylate anion, thereby stabilizing it.[5][6][7]

  • Electron-donating groups (EDGs) , like methyl or methoxy groups, decrease acidity (increase the pKa) by intensifying the negative charge on the carboxylate anion, destabilizing it.[6]

A crucial consideration for 2-Imidazol-1-ylmethyl-benzoic acid is the ortho effect . It has been observed that most substituents in the ortho position increase the acidity of benzoic acid, regardless of their electronic nature.[2][8][9] This phenomenon is attributed to a combination of steric and electronic factors, including the potential for intramolecular hydrogen bonding and steric inhibition of resonance.[10]

Imidazole: An Amphoteric Heterocycle

Imidazole is an amphoteric molecule, meaning it can act as both an acid and a base.[11]

  • As a base: The lone pair of electrons on the sp²-hybridized nitrogen (N-3) can accept a proton. The resulting imidazolium cation is resonance-stabilized. The pKa of the conjugate acid of imidazole is approximately 7.0, making it a moderately strong base.[12]

  • As an acid: The N-H proton on the sp³-hybridized nitrogen (N-1) can be abstracted by a strong base. Imidazole is a very weak acid, with a pKa of about 14.5.[11][13]

Substituents on the imidazole ring also modulate its pKa. Electron-withdrawing groups decrease the basicity of N-3, while electron-donating groups increase it.

Predicted pKa Values of 2-Imidazol-1-ylmethyl-benzoic acid

Based on the theoretical principles outlined above, we can predict the two primary pKa values for 2-Imidazol-1-ylmethyl-benzoic acid, corresponding to the deprotonation of the carboxylic acid (pKa₁) and the deprotonation of the imidazolium cation (pKa₂).

pKa₁: The Carboxylic Acid Dissociation

The pKa of unsubstituted benzoic acid is approximately 4.2.[2][3][4] In our target molecule, the imidazol-1-ylmethyl substituent is at the ortho position. We must consider its electronic and steric influence.

  • Inductive Effect: The imidazole ring is generally considered to be electron-withdrawing through its inductive effect. This effect is transmitted through the methylene (-CH₂) spacer. This electron-withdrawing character will stabilize the carboxylate anion, thus increasing the acidity of the carboxylic acid (lowering the pKa).

  • Ortho Effect: As previously mentioned, ortho-substituents typically increase the acidity of benzoic acid.[8][9] This is often due to steric hindrance that forces the carboxyl group out of the plane of the benzene ring, which can affect the resonance stabilization of the neutral acid and its conjugate base.

Given these factors, the pKa₁ of 2-Imidazol-1-ylmethyl-benzoic acid is predicted to be lower than that of benzoic acid (i.e., < 4.2) . A reasonable estimate would place it in the range of 3.5 - 4.0 .

pKa₂: The Imidazolium Cation Dissociation

The pKa of the conjugate acid of unsubstituted imidazole is approximately 7.0.[12] In 2-Imidazol-1-ylmethyl-benzoic acid, the imidazole ring is substituted at the N-1 position with a 2-carboxyphenylmethyl group.

  • Inductive Effect: The 2-carboxyphenylmethyl group is electron-withdrawing, especially when the carboxylic acid is protonated. This will decrease the electron density on the imidazole ring, making the N-3 nitrogen less basic. Consequently, the imidazolium cation will be a stronger acid, and its pKa will be lower than that of unsubstituted imidazole.

Therefore, the pKa₂ of 2-Imidazol-1-ylmethyl-benzoic acid is predicted to be lower than 7.0 , likely in the range of 6.0 - 6.5 .

Summary of Predicted pKa Values
Ionizable GroupPredicted pKa RangePredominant Species Below pKaPredominant Species Above pKa
Carboxylic Acid (pKa₁)3.5 - 4.0Cationic/NeutralZwitterionic/Anionic
Imidazolium (pKa₂)6.0 - 6.5Cationic/ZwitterionicNeutral/Anionic

The ionization equilibria of 2-Imidazol-1-ylmethyl-benzoic acid can be visualized as follows:

G Cationic Cationic (Imidazolium, Carboxylic Acid) Zwitterionic Zwitterionic (Imidazolium, Carboxylate) Cationic->Zwitterionic pKa₁ ≈ 3.5 - 4.0 -H⁺ (COOH) Anionic Anionic (Imidazole, Carboxylate) Zwitterionic->Anionic pKa₂ ≈ 6.0 - 6.5 -H⁺ (Imidazolium)

Caption: Ionization equilibria of 2-Imidazol-1-ylmethyl-benzoic acid.

Methodologies for pKa Determination

Accurate determination of pKa values requires robust experimental or computational methods. For an amphoteric compound like 2-Imidazol-1-ylmethyl-benzoic acid, techniques that can resolve multiple ionization constants are essential.

Experimental Approaches

This is the gold-standard method for pKa determination. It involves the gradual titration of a solution of the compound with a standardized acid or base, while monitoring the pH with a calibrated electrode.

Protocol for Potentiometric Titration:

  • Preparation: Prepare a ~1 mM solution of 2-Imidazol-1-ylmethyl-benzoic acid in deionized water or a suitable co-solvent if solubility is limited. Ensure the solution contains a constant ionic strength by adding a background electrolyte (e.g., 0.15 M KCl).

  • Titration Setup: Place the solution in a thermostatted vessel with a magnetic stirrer. Immerse a calibrated combination pH electrode into the solution.

  • Titration: Add small, precise aliquots of a standardized titrant (e.g., 0.1 M HCl, followed by 0.1 M NaOH to cover both pKa values) using a burette or automated titrator.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For more accurate determination, the inflection points of the first derivative of the titration curve (ΔpH/ΔV) can be used to identify the equivalence points.

G cluster_0 Experimental Setup cluster_1 Data Analysis Titrator Automated Titrator Sample Sample Solution in Thermostatted Vessel Titrator->Sample TitrationCurve Plot pH vs. Titrant Volume Electrode Calibrated pH Electrode Electrode->Sample Derivative Calculate 1st Derivative (ΔpH/ΔV) TitrationCurve->Derivative pKa Determine pKa at Half-Equivalence Points Derivative->pKa

Caption: Workflow for pKa determination by potentiometric titration.

This method is applicable if the different ionization states of the molecule exhibit distinct UV-Vis absorption spectra. A series of solutions at different known pH values are prepared, and their spectra are recorded. The pKa can be determined by analyzing the change in absorbance at a specific wavelength as a function of pH.

The chemical shifts of certain nuclei (e.g., ¹H or ¹³C) can be sensitive to the ionization state of a nearby functional group. By monitoring the chemical shift of a reporter nucleus as a function of pH, a titration curve can be generated, from which the pKa can be determined. This method is particularly useful for complex molecules or mixtures.[14][15]

Computational Approaches

In silico methods provide a powerful tool for predicting pKa values, especially in the early stages of drug discovery when the compound may not yet be synthesized.

First-principles QM methods, such as those based on Density Functional Theory (DFT), can provide highly accurate pKa predictions.[16] These methods calculate the Gibbs free energy change of the deprotonation reaction in a simulated solvent environment.

General QM Workflow:

  • Model Building: Create 3D structures of the protonated and deprotonated forms of the molecule.

  • Geometry Optimization: Optimize the geometry of each species in the gas phase and in a simulated solvent (using a continuum solvation model like PCM or SMD).

  • Frequency Calculation: Perform frequency calculations to obtain thermal corrections to the Gibbs free energy.

  • pKa Calculation: Calculate the Gibbs free energy of the deprotonation reaction (ΔG) and use it to determine the pKa via the appropriate thermodynamic cycle.

G Start Build 3D Structures (Protonated & Deprotonated) Opt Geometry Optimization (Gas & Solvated) Start->Opt Freq Frequency Calculation (Gibbs Free Energy) Opt->Freq Cycle Apply Thermodynamic Cycle Freq->Cycle pKa Calculate pKa Cycle->pKa

Caption: General workflow for computational pKa prediction using QM methods.

QSPR models use statistical methods to correlate structural features (descriptors) of molecules with their experimentally determined pKa values. These models can be very fast but are dependent on the quality and applicability of the training data.

Conclusion

The acid-base properties of 2-Imidazol-1-ylmethyl-benzoic acid are governed by two key ionizable centers: the carboxylic acid and the imidazole ring. A detailed analysis of the structural and electronic effects suggests a pKa₁ (for the carboxylic acid) of less than 4.2 and a pKa₂ (for the imidazolium cation) of less than 7.0. The interplay of these two pKa values will define the molecule's charge state across the physiological pH range, profoundly impacting its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its interaction with biological targets. For drug development professionals, the precise determination of these pKa values through robust experimental techniques like potentiometric titration, supported by computational predictions, is a critical step in the rational design of new therapeutic agents.

References

  • OpenStax. (2023, September 20). 20.4 Substituent Effects on Acidity. In Organic Chemistry. Retrieved from [Link]

  • HCPG. Acidity of Carboxylic Acids. Retrieved from [Link]

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  • Wikipedia. Imidazole. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Computational calculations of pKa values of imidazole in Cu(II) complexes of biological relevance. Retrieved from [Link]

  • Asian Journal of Chemistry. Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models. Retrieved from [Link]

  • PMC. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

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  • Reddit. (2016, November 18). I don't understand why imidazole has a weak acidic group. Retrieved from [Link]

  • PubMed. Effect of pH on oxidation-reduction potentials of 8 alpha-N-imidazole-substituted flavins. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 15). 11.5: Substituent Effects on Acidity. Retrieved from [Link]

  • Pearson+. Why is imidazole a stronger acid (pKa ~ 14.4) than pyrrole (pKa ~.... Retrieved from [Link]~...

  • PMC. Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. Retrieved from [Link]

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  • Reddit. (2016, November 18). I don't understand why imidazole has a weak acidic group. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Substituent effects on the electronic structure and pKa of benzoic acid. Retrieved from [Link]

  • PMC. (2024, March 12). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. Retrieved from [Link]

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  • NIH. Zwitterionic 4-carboxy-2-(1-methylpyridin-1-ium-4-yl)-1H-imidazole-5-carboxylate. Retrieved from [Link]

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  • Asian Journal of Chemistry. (2006, April 4). Spectrophotometric Determination of Pka Values for Some Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Retrieved from [Link]

  • Khan Academy. (2022, November 10). How does ortho-effect work in benzoic acids? | Acidic and Basic strength | Chemistry. Retrieved from [Link]

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  • Quora. (2016, October 2). Why are ortho substituted benzoic acids more acidic?. Retrieved from [Link]

  • ResearchGate. Chemical drawings of 4-(1H-imidazol-1-yl)benzoic acid, 2-(phenyldiazenyl).... Retrieved from [Link]

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  • Evergreensino Chemical Co., Ltd. (2025, May 23). How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives?. Retrieved from [Link]

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  • PMC. (2024, March 12). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. Retrieved from [Link]

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An In-depth Technical Guide to the Thermodynamic Properties of Imidazole-Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration of the thermodynamic properties of imidazole-substituted benzoic acids, a class of molecules garnering significant interest in pharmaceutical sciences and materials research. Their unique structural combination of a proton-donating carboxylic acid group and a versatile imidazole ring imparts a range of physicochemical characteristics crucial for their function and application. Understanding the thermodynamics of these compounds is paramount for predicting their behavior in various environments, from biological systems to industrial processes.

The Significance of Thermodynamic Properties in Drug Development and Materials Science

Imidazole-substituted benzoic acids are key building blocks in the design of novel therapeutic agents and functional materials. The imidazole moiety, with its aromatic nature and ability to act as both a hydrogen bond donor and acceptor, plays a critical role in molecular recognition and biological activity.[1][2] The benzoic acid group, on the other hand, influences solubility, acidity, and intermolecular interactions.

The thermodynamic properties of these molecules govern their stability, solubility, and binding affinity to biological targets. For instance, the Gibbs free energy of binding determines the spontaneity and strength of a drug-receptor interaction, while solubility, a direct consequence of the thermodynamics of solvation, dictates bioavailability. In materials science, thermal stability, characterized by melting point and decomposition temperature, is a critical parameter for processing and application.[3][4][5]

Experimental Determination of Key Thermodynamic Properties

A thorough understanding of the thermodynamic landscape of imidazole-substituted benzoic acids relies on precise experimental measurements. The following section details the core methodologies employed to elucidate these properties, emphasizing the rationale behind the experimental choices.

Acid-Base Properties: pKa Determination

The acidic and basic dissociation constants (pKa) are fundamental thermodynamic parameters that quantify the extent of ionization of a molecule in solution. For imidazole-substituted benzoic acids, there are at least two ionizable groups: the carboxylic acid and the imidazole ring. The imidazole ring itself is amphoteric, meaning it can act as both a weak acid and a weak base.[1][6][7][8]

Potentiometric titration is the gold standard for accurate pKa determination.[9][10]

Principle: This method involves monitoring the pH of a solution of the analyte as a titrant of known concentration is incrementally added. The pKa is the pH at which the concentrations of the acidic and basic forms of an ionizable group are equal (the half-equivalence point).

Step-by-Step Methodology:

  • Preparation of the Analyte Solution: Accurately weigh a sample of the imidazole-substituted benzoic acid and dissolve it in a suitable solvent, typically purified water or a water-cosolvent mixture for sparingly soluble compounds. The initial concentration should be precisely known.

  • Titrant Preparation: Prepare a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) of high purity and accurately known concentration.

  • Calibration of the pH Electrode: Calibrate the pH meter and electrode system using at least two standard buffer solutions that bracket the expected pKa values.

  • Titration Procedure:

    • Place the analyte solution in a thermostatted vessel to maintain a constant temperature (e.g., 25 °C).

    • Immerse the calibrated pH electrode and a stirrer into the solution.

    • Add small, precise volumes of the titrant (e.g., NaOH to titrate the carboxylic acid and the protonated imidazole) and record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence points.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa values can be determined from the half-equivalence points on the titration curve. For more accurate results, the first or second derivative of the titration curve can be plotted to precisely locate the equivalence points.

Causality Behind Experimental Choices:

  • Choice of Solvent: Water is the preferred solvent as it mimics physiological conditions. However, for poorly soluble compounds, a co-solvent like methanol or DMSO may be necessary. The choice of co-solvent can influence the pKa values, a factor that must be considered when interpreting the data.

  • Constant Temperature: Dissociation is a temperature-dependent process. Maintaining a constant temperature is crucial for obtaining reproducible and accurate pKa values.

Logical Relationship of pKa Values

pKa_Relationship cluster_molecule Imidazole-Substituted Benzoic Acid cluster_properties Thermodynamic Properties cluster_factors Influencing Factors Molecule Structure pKa1 pKa (Carboxylic Acid) Molecule->pKa1 Determines pKa2 pKa (Imidazole) Molecule->pKa2 Determines Substituents Substituent Effects (Inductive, Resonance) Substituents->pKa1 Modifies Substituents->pKa2 Modifies Solvent Solvent Polarity Solvent->pKa1 Affects Solvent->pKa2 Affects Temperature Temperature Temperature->pKa1 Influences Temperature->pKa2 Influences

Caption: Relationship between molecular structure and pKa values.

Enthalpy of Formation and Reaction: Calorimetry

Calorimetry is a powerful technique for directly measuring the heat changes associated with chemical and physical processes. For imidazole-substituted benzoic acids, it can be used to determine the standard enthalpy of formation (ΔfH°) and the enthalpy of reactions such as dissolution and neutralization.[11][12]

Principle: Solution calorimetry measures the heat absorbed or released when a substance dissolves in a solvent or reacts in solution.

Step-by-Step Methodology:

  • Calorimeter Calibration: Calibrate the solution calorimeter by a known chemical reaction (e.g., the dissolution of KCl in water) or by electrical heating to determine its heat capacity.

  • Sample Preparation: Accurately weigh a small amount of the imidazole-substituted benzoic acid.

  • Calorimetric Measurement:

    • Place a known volume of the solvent (e.g., water or a suitable buffer) into the calorimeter's reaction vessel.

    • Allow the system to reach thermal equilibrium.

    • Introduce the sample into the solvent and record the temperature change as a function of time until a new thermal equilibrium is established.

  • Data Analysis:

    • Calculate the heat of solution (qsoln) using the temperature change and the heat capacity of the calorimeter and its contents.

    • The molar enthalpy of solution (ΔHsoln) is then calculated by dividing qsoln by the number of moles of the sample.

Causality Behind Experimental Choices:

  • Choice of Calorimeter: Isothermal or isoperibol calorimeters are commonly used for solution calorimetry, providing high sensitivity and accuracy.

  • High Purity of Sample: Impurities can contribute to the measured heat change, leading to inaccurate results.

Thermal Stability: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

The thermal stability of a compound is crucial for its handling, storage, and processing. DSC and TGA are thermal analysis techniques that provide information on melting point, phase transitions, and decomposition temperature.[3][4][5]

Principle:

  • DSC: Measures the difference in heat flow between a sample and a reference as a function of temperature. Endothermic events (like melting) and exothermic events (like decomposition) are detected as peaks.

  • TGA: Measures the change in mass of a sample as a function of temperature. Mass loss indicates decomposition or evaporation.

Step-by-Step Methodology:

  • Sample Preparation: Place a small, accurately weighed amount of the sample into an appropriate pan (e.g., aluminum or platinum).

  • Instrument Setup:

    • Place the sample pan and a reference pan (usually empty) into the DSC/TGA instrument.

    • Program the instrument with the desired temperature range and heating rate (e.g., 5-20 °C/min).

    • Select an appropriate atmosphere (e.g., inert nitrogen or oxidizing air).

  • Measurement: Initiate the temperature program and record the heat flow (DSC) and mass change (TGA) simultaneously.

  • Data Analysis:

    • DSC Thermogram: The melting point is determined from the onset or peak of the endothermic melting peak. Enthalpies of fusion can be calculated from the peak area.

    • TGA Thermogram: The decomposition temperature is typically reported as the onset temperature of mass loss.

Causality Behind Experimental Choices:

  • Heating Rate: A slower heating rate can provide better resolution of thermal events.

  • Atmosphere: The choice of atmosphere is critical as it can influence the decomposition pathway. An inert atmosphere prevents oxidation.

Experimental Workflow for Thermodynamic Characterization

experimental_workflow Start Imidazole-Substituted Benzoic Acid Sample Potentiometry Potentiometric Titration Start->Potentiometry Calorimetry Solution & Bomb Calorimetry Start->Calorimetry ThermalAnalysis DSC / TGA Start->ThermalAnalysis pKa pKa Values Potentiometry->pKa Enthalpy ΔfH°, ΔHsoln Calorimetry->Enthalpy ThermalStability Melting Point, Tdecomp ThermalAnalysis->ThermalStability Data Comprehensive Thermodynamic Profile pKa->Data Enthalpy->Data ThermalStability->Data

Caption: Workflow for experimental thermodynamic analysis.

Computational Prediction of Thermodynamic Properties

In addition to experimental methods, computational chemistry provides a powerful toolkit for predicting and understanding the thermodynamic properties of molecules. Quantum chemical methods, such as Density Functional Theory (DFT), can provide valuable insights into structure-energy relationships.

Theoretical Approach: Density Functional Theory (DFT)

Principle: DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It can be used to calculate thermodynamic properties like enthalpy, entropy, and Gibbs free energy of formation.

Computational Workflow:

  • Molecular Geometry Optimization: The first step is to find the lowest energy conformation of the molecule. This is achieved by performing a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).

  • Frequency Calculation: A frequency calculation is then performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

  • Calculation of Thermodynamic Properties: The standard enthalpy of formation can be calculated using atomization or isodesmic reaction schemes. Gibbs free energy can be calculated from the enthalpy and entropy.

Causality Behind Methodological Choices:

  • Choice of Functional and Basis Set: The accuracy of DFT calculations is highly dependent on the choice of the functional and basis set. The selection should be based on a balance between computational cost and desired accuracy, often validated against experimental data for similar compounds.

Data Summary and Interpretation

The following table summarizes representative thermodynamic data for a hypothetical imidazole-substituted benzoic acid. The specific values will vary depending on the substitution pattern on both the imidazole and benzoic acid rings.

Thermodynamic PropertySymbolRepresentative ValueExperimental Technique
Acid Dissociation Constant (Carboxylic Acid)pKa13.5 - 4.5Potentiometric Titration
Acid Dissociation Constant (Imidazole)pKa26.0 - 7.0Potentiometric Titration
Standard Enthalpy of Formation (gas)ΔfH°(g)-150 to -250 kJ/molCombustion & Solution Calorimetry, Knudsen Effusion
Enthalpy of SolutionΔHsoln5 - 25 kJ/molSolution Calorimetry
Melting PointTm180 - 250 °CDSC
Decomposition TemperatureTdecomp> 250 °CTGA

Interpretation of Data:

  • pKa Values: The pKa of the carboxylic acid is typical for benzoic acid derivatives. The pKa of the imidazole ring is influenced by the electron-withdrawing nature of the benzoic acid group. Substituents on either ring can further modulate these values.

  • Enthalpy of Formation: A negative enthalpy of formation indicates that the compound is stable relative to its constituent elements.

  • Enthalpy of Solution: A positive enthalpy of solution suggests that the dissolution process is endothermic, meaning energy is required to break the crystal lattice and solvate the molecules. This has implications for solubility.

  • Thermal Stability: The high melting and decomposition temperatures are indicative of strong intermolecular interactions in the solid state, likely due to hydrogen bonding between the carboxylic acid and imidazole moieties.

Conclusion

A comprehensive understanding of the thermodynamic properties of imidazole-substituted benzoic acids is essential for their rational design and application in drug discovery and materials science. This guide has outlined the key experimental and computational methodologies for determining these properties, providing a framework for researchers in the field. The interplay of the acidic and basic functional groups, coupled with the aromatic nature of the rings, gives rise to a rich and tunable thermodynamic landscape that can be exploited for the development of novel and improved chemical entities.

References

  • TSI Journals. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. TSI Journals. [Link][6]

  • TSI Journals. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. TSI Journals. [Link][7]

  • ResearchGate. (n.d.). Thermal stability and exothermic behaviour of imidazole ionic liquids with different anion types under oxidising and inert atmospheres | Request PDF. ResearchGate. [Link][3]

  • PubMed. (n.d.). Degradation of benzoic acid and its derivatives in subcritical water. PubMed. [Link][4]

  • Bohrium. (2021). thermal-stability-and-exothermic-behaviour-of-imidazole-ionic-liquids-with-different-anion-types-under-oxidising-and-inert-atmospheres. Ask this paper. [Link][5]

  • ResearchGate. (n.d.). Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate. [Link][1]

  • ResearchGate. (n.d.). Gibbs Free Energy Change (∆G) in Aqueous Dissociation of Benzoic Acid at Temperature 'K': A Thermodynamic Study | Request PDF. ResearchGate. [Link]

  • PMC. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC. [Link][2]

  • Wikipedia. (n.d.). Imidazole. Wikipedia. [Link][8]

  • ResearchGate. (n.d.). 4-(Imidazol-1-yl)benzoic acid. ResearchGate. [Link]

  • ResearchGate. (n.d.). Benzoic acid derivatives: Evaluation of thermochemical properties with complementary experimental and computational methods | Request PDF. ResearchGate. [Link]

  • Design Synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives. (n.d.). ijcrt. [Link]

  • ResearchGate. (n.d.). Synthesis and applications of novel imidazole and benzimidazole based sulfonic acid group functionalized Brönsted acidic ionic liquid catalysts | Request PDF. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis, characterizations, and computational studies of new tetrasubstituted imidazole containing a benzothiazole moiety | Request PDF. ResearchGate. [Link]

  • PMC. (n.d.). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. PMC. [Link][9]

  • YouTube. (2019). Calorimetry Solutions Part I. YouTube. [Link]

  • ResearchGate. (n.d.). Experimental and theoretical thermochemical studies of imidazole, imidazole-2-carboxaldehyde and 2-aminobenzimidazole | Request PDF. ResearchGate. [Link][11]

  • Truman ChemLab. (2012). Solution Calorimetry. Chem Lab. [Link][12]

  • DergiPark. (n.d.). potentiometric titration of some imidazole derivatives in nonaqueous solvent. DergiPark. [Link][10]

  • ResearchGate. (n.d.). Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. ResearchGate. [Link]

  • Journal of Medicinal and Chemical Sciences. (2023). Synthesis of Benzimidazole and Phthaloylamino Acid derivatives and Antibacterial Activity. Journal of Medicinal and Chemical Sciences. [Link]

  • ResearchGate. (n.d.). pKa values of imidazoles versus degree of substitution. ResearchGate. [Link]

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Toxicological Profile & Risk Assessment: 2-(1H-Imidazol-1-ylmethyl)benzoic Acid

[1]

Executive Summary & Compound Identity

2-(1H-Imidazol-1-ylmethyl)benzoic acid is a bifunctional heterocyclic building block frequently encountered as a synthetic intermediate in the development of imidazole-based kinase inhibitors and antifungal agents.[1] In the context of pharmaceutical development, it often presents as a Pharmaceutical Analytical Impurity (PAI) or a starting material residue.[1]

As a data-poor compound with no publicly available NTP or ECHA toxicological dossiers, this guide establishes a predictive toxicology framework .[1] It synthesizes Structure-Activity Relationship (SAR) analysis with read-across data from the imidazole and benzoic acid pharmacophores to define risk limits and validation protocols.

Physicochemical Profile
PropertyValue / DescriptionImplication
CAS Number 883543-82-6Unique Identifier
Molecular Weight 202.21 g/mol Small molecule, likely high permeability
pKa (Predicted) ~3.8 (Acid), ~6.5 (Imidazole)Amphoteric; zwitterionic at physiological pH
LogP (Predicted) 1.2 – 1.5Moderate lipophilicity; likely good oral absorption
Solubility pH-dependentHigh solubility in basic/acidic buffers; lower at neutral pH

In Silico Hazard Assessment (SAR & Read-Across)[1]

Structural Alert Analysis

The toxicity profile is governed by two distinct moieties: the benzoic acid scaffold and the imidazole ring, linked by a methylene bridge.[1]

  • Benzoic Acid Moiety:

    • Toxicity:[1] Generally low.[1]

    • Metabolism:[1] Rapidly conjugated with glycine to form hippuric acid (detoxification pathway).[1]

    • Irritation:[1] Potential for mild skin/eye irritation in free acid form.[1]

  • Imidazole Ring:

    • CYP450 Interaction:[1] The unhindered nitrogen (N-3) can coordinate with the heme iron of Cytochrome P450 enzymes.[1]

    • Risk:[1]High potential for Drug-Drug Interactions (DDI) via inhibition of CYP3A4 and CYP2D6.[1]

    • Hepatotoxicity:[1] Imidazole-containing drugs (e.g., ketoconazole) are associated with idiosyncratic liver injury, though this is often dose-dependent.[1]

Genotoxicity Prediction (ICH M7 Classification)[1]
  • Ames Mutagenicity: Predicted Negative.[1]

    • The imidazole ring is generally non-mutagenic in the Ames test.[1]

    • The benzoic acid group is non-genotoxic.[1]

    • Benzylic Amine Linkage: While some benzylic amines can be metabolically activated, the specific 2-substitution pattern steric hindrance likely reduces the formation of reactive nitrenium ions.[1]

  • Classification: Class 3 (Alert unrelated to the structure of the drug substance) or Class 5 (No structural alerts), pending experimental confirmation.

Predicted Metabolic Fate & Clearance[1]

Understanding the metabolic trajectory is crucial for defining the toxicological species.[1] The compound is expected to undergo Phase II conjugation rather than extensive Phase I oxidative metabolism.

Diagram 1: Predicted Metabolic Pathway

This diagram illustrates the primary detoxification routes, highlighting the formation of Hippuric Acid analogs and Glucuronides.[1]

MetabolicPathwayParentParent Compound2-(Imidazol-1-ylmethyl)benzoic acidGlycineGlycine Conjugation(Hippuric Acid Analog)Parent->Glycine  Glycine N-acyltransferase  GlucuronideAcyl Glucuronidation(Unstable Reactive Metabolite?)Parent->Glucuronide  UGT Enzymes  CYP_OxCYP450 Oxidation(Imidazole Ring Hydroxylation)Parent->CYP_Ox  Minor Pathway  ExcretionRenal ExcretionGlycine->ExcretionGlucuronide->Excretion

Caption: Predicted metabolic fate showing glycine conjugation as the primary detoxification route.[1]

Experimental Validation Protocols

Since public data is absent, the following self-validating protocols are required to qualify this compound, particularly if it exceeds the Threshold of Toxicological Concern (TTC) in a drug product.

Protocol A: Bacterial Reverse Mutation Assay (Ames Test)

Objective: Confirm non-mutagenicity to downgrade risk from ICH M7 Class 3 to Class 5.[1]

  • Strains: S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA).[1]

  • Concentration Range: 5 concentrations up to 5000 µ g/plate .

  • Metabolic Activation: ± S9 mix (rat liver homogenate).

  • Validity Criteria:

    • Negative Control:[1] Spontaneous revertant colonies must fall within historical range.[1]

    • Positive Control:[1] (e.g., Sodium Azide, 2-Aminoanthracene) must show >3-fold increase in revertants.[1]

    • Dose Response: No reproducible dose-dependent increase in revertants.[1]

Protocol B: CYP450 Inhibition Screen (Fluorescence-Based)

Objective: Assess DDI potential due to the imidazole moiety.[1]

  • Enzymes: Recombinant human CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4.[1]

  • Substrates: Standard fluorogenic substrates (e.g., DBF for CYP3A4).[1]

  • Test Compound: 2-(1H-Imidazol-1-ylmethyl)benzoic acid (0.1 µM to 100 µM).

  • Procedure:

    • Incubate enzyme + substrate + test compound + NADPH regenerating system at 37°C.

    • Measure fluorescence intensity at t=0 and t=30 min.[1]

  • Data Analysis: Calculate IC50.

    • IC50 < 1 µM: Potent Inhibitor (High Risk).[1]

    • IC50 1–10 µM: Moderate Inhibitor.[1]

    • IC50 > 10 µM: Weak/No Inhibition.[1]

Risk Assessment & Permitted Daily Exposure (PDE)

In the absence of chronic animal data, the PDE is derived using the Threshold of Toxicological Concern (TTC) or read-across from Benzoic Acid.[1]

Scenario 1: Genotoxic Potential (Positive Ames)

If the compound tests positive in the Ames test (unlikely but possible), it is treated as a mutagenic impurity.[1]

  • Limit: 1.5 µ g/day (Lifetime exposure).[1]

  • Action: Process control to remove to < ppm levels.

Scenario 2: Non-Genotoxic (Negative Ames)

If negative, we apply the Cramer Class III threshold (Reactive functional groups/heterocycles).[1]

  • TTC Limit: 90 µ g/day (for >12 months duration).[1]

  • Calculation via Read-Across (Benzoic Acid NOAEL):

    • Benzoic Acid NOAEL (Rat): ~500 mg/kg/day.[1]

    • Safety Factors (F): 10 (interspecies) x 10 (intraspecies) x 10 (sub-chronic to chronic) = 1000.[1]

    • PDE Calculation:

      
      [1]
      
    • Note: The 25 mg/day limit is valid only if the imidazole moiety does not introduce specific organ toxicity (e.g., hepatotoxicity).[1] A conservative initial limit of 1-5 mg/day is recommended until a 28-day repeat-dose study is conducted.

Diagram 2: Toxicity Assessment Workflow

This flow logic dictates the operational decisions based on experimental outcomes.[1]

ToxWorkflowStartImpurity Identification2-(Imidazol-1-ylmethyl)benzoic acidQSARIn Silico Assessment(DEREK / SARAH)Start->QSARAmesAmes Test(Protocol A)QSAR->Ames  Verify Genotox  PosAmesPositive (+)Mutagenic ImpurityAmes->PosAmes  Mutagenic  NegAmesNegative (-)Non-MutagenicAmes->NegAmes  Clean  HighRiskHigh DDI RiskControl < 0.1%PosAmes->HighRisk  Strict Limit (1.5 µg/day)  CYPCYP Inhibition Screen(Protocol B)NegAmes->CYP  Assess Sec. Pharm  CYP->HighRisk  IC50 < 1µM  LowRiskLow RiskControl via TTC (Class III)CYP->LowRisk  IC50 > 10µM  

Caption: Decision tree for establishing control limits based on genotoxicity and metabolic inhibition data.

References

  • ICH M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation, 2017.[1] Link

  • ICH Q3A(R2). Impurities in New Drug Substances. International Council for Harmonisation, 2006.[1] Link

  • OECD Test No. 471. Bacterial Reverse Mutation Test.[1] OECD Guidelines for the Testing of Chemicals, Section 4, 2020.[1] Link

  • FDA Guidance. In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies.[1] U.S. Food and Drug Administration, 2020.[1] Link

  • European Chemicals Agency (ECHA). Benzoic Acid: Registration Dossier - Toxicological Information.[1] (Read-across source). Link[1]

Methodological & Application

Application Note: High-Purity Synthesis of 2-(1H-Imidazol-1-ylmethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preparation of 2-(1H-Imidazol-1-ylmethyl)benzoic acid from Phthalide Content Type: Detailed Application Note and Protocol

Executive Summary

This technical guide details the optimized protocol for the synthesis of 2-(1H-imidazol-1-ylmethyl)benzoic acid (Target Molecule) utilizing phthalide (isobenzofuran-1(3H)-one) as the starting material.[1] This molecular scaffold is a critical pharmacophore in the development of thromboxane A2 synthase inhibitors and other cardiovascular agents.

The synthetic strategy employs a two-step sequence:

  • Acid-Mediated Ring Opening: Conversion of phthalide to 2-(bromomethyl)benzoic acid using hydrobromic acid in acetic acid.[1]

  • Nucleophilic Substitution (N-Alkylation): Reaction of the bromomethyl intermediate with imidazole under controlled basic conditions.[1]

This route is selected for its atom economy, use of commodity starting materials, and scalability.[2] The protocol emphasizes critical process parameters (CPPs) to minimize lactonization side-reactions and ensure high regioselectivity during the imidazole coupling.

Retrosynthetic Analysis & Mechanistic Logic

The synthesis relies on exploiting the latent reactivity of the lactone ring in phthalide.

  • Disconnection: The target molecule is disconnected at the C-N bond between the benzylic carbon and the imidazole nitrogen.

  • Synthon A (Electrophile): An ortho-substituted benzyl halide with a pendant carboxylic acid.[1] 2-(Bromomethyl)benzoic acid is the ideal candidate.[1]

  • Synthon B (Nucleophile): Imidazole.[1][3][4][5]

  • Precursor: Phthalide serves as a "masked" ortho-hydroxymethyl benzoic acid.[1] Direct halogenation with ring opening provides the necessary electrophile.

Mechanistic Pathway (Graphviz)[1]

ReactionMechanism Phthalide Phthalide (Lactone) Protonation Oxonium Intermediate Phthalide->Protonation + HBr/AcOH (Protonation) BromoAcid 2-(Bromomethyl) benzoic acid Protonation->BromoAcid + Br- (Ring Opening) Transition S_N2 Transition State BromoAcid->Transition + Imidazole (Base) Product 2-(1H-Imidazol-1-ylmethyl) benzoic acid Transition->Product - HBr

Figure 1: Mechanistic pathway from Phthalide to the Target Molecule via acid-mediated ring opening and SN2 substitution.[1]

Experimental Protocols

Phase 1: Preparation of 2-(Bromomethyl)benzoic Acid[1][6][7]

This step converts the cyclic lactone into a linear bromomethyl acid. The use of HBr in acetic acid is preferred over aqueous HBr to maintain solubility and drive the equilibrium toward the open-chain form.

Reagents:

  • Phthalide (CAS 87-41-2): 13.4 g (100 mmol)[1]

  • HBr (33% wt in Acetic Acid): 50 mL (~2.5 eq)

  • Acetic Acid (Glacial): 20 mL (optional, for dilution)

Equipment:

  • 250 mL Round Bottom Flask (RBF)[1]

  • Reflux condenser with CaCl₂ drying tube (moisture exclusion is critical to prevent hydrolysis back to alcohol/lactone)

  • Magnetic stirrer and oil bath

Protocol:

  • Setup: Charge the RBF with 13.4 g of Phthalide.

  • Addition: Carefully add 50 mL of 33% HBr/Acetic acid. The reaction is slightly exothermic; ensure stirring is vigorous.

  • Reaction: Heat the mixture to 70–80°C for 2 hours.

    • Note: Do not reflux vigorously at high temperatures (>100°C) for extended periods to avoid decarboxylation or polymerization.

  • Monitoring: Monitor by TLC (Hexane/Ethyl Acetate 1:1). Phthalide (Rf ~0.[1]6) should disappear; product (Rf ~0.3, streaking due to acid) appears.

  • Workup:

    • Cool the reaction mixture to room temperature (RT).

    • Pour the dark orange solution slowly onto 200 g of crushed ice/water with stirring.

    • The product will precipitate as a white to off-white solid.[1]

  • Isolation:

    • Filter the solid using a Buchner funnel.

    • Wash the cake with cold water (3 x 50 mL) to remove residual acid.

    • Critical Step: Wash with a small amount of cold Hexane to remove unreacted phthalide.

  • Drying: Dry in a vacuum oven at 40°C overnight.

    • Expected Yield: 17–19 g (80–88%).

    • Melting Point: 146–148°C.

Phase 2: Synthesis of 2-(1H-Imidazol-1-ylmethyl)benzoic Acid[1]

The alkylation of imidazole requires basic conditions to neutralize the released HBr. However, the presence of the carboxylic acid in the starting material consumes one equivalent of base immediately.

Reagents:

  • 2-(Bromomethyl)benzoic acid (from Phase 1): 10.75 g (50 mmol)[1]

  • Imidazole: 10.2 g (150 mmol, 3 eq)[1]

    • Rationale: Excess imidazole acts as both the nucleophile and the base (proton scavenger). Using inorganic bases like K₂CO₃ is possible but can lead to solubility issues in organic solvents.

  • Solvent: Tetrahydrofuran (THF) or Acetonitrile (ACN): 100 mL[1]

Protocol:

  • Dissolution: In a 250 mL RBF, dissolve 10.2 g of Imidazole in 100 mL of THF.

  • Addition: Add 10.75 g of 2-(Bromomethyl)benzoic acid portion-wise over 15 minutes at RT.

    • Observation: The solution may become cloudy as imidazolium bromide salts form.

  • Reaction: Heat the mixture to reflux (66°C for THF) for 4–6 hours.

    • Mechanism:[1][6][7][8] The first equivalent of imidazole deprotonates the carboxylic acid. The second equivalent acts as the nucleophile. The third equivalent scavenges the HBr produced during substitution.

  • Workup (Isoelectric Precipitation):

    • Evaporate the THF under reduced pressure to obtain a viscous residue.

    • Dissolve the residue in minimal water (approx. 30 mL).

    • pH Adjustment: The solution will be basic (pH > 9) due to excess imidazole. Carefully adjust the pH to 5.5–6.0 (the isoelectric point) using 2N HCl.

    • Result: The zwitterionic product will precipitate out of the solution.

  • Purification:

    • Filter the precipitate.[4][6][9]

    • Recrystallize from Ethanol/Water (9:1) .[1] Dissolve hot, cool slowly to 4°C.

    • Filter and wash with cold ethanol.

  • Drying: Vacuum dry at 50°C.

    • Expected Yield: 7.0–8.0 g (70–80%).

    • Characterization: White crystalline powder.

Process Workflow & Critical Control Points

Process Diagram (Graphviz)

Workflow cluster_0 Phase 1: Ring Opening cluster_1 Phase 2: Coupling Start Start: Phthalide Step1 Add HBr/AcOH Heat 75°C, 2h Start->Step1 Quench Quench on Ice Precipitate forms Step1->Quench Complete Conversion Filter1 Filtration & Drying (Intermediate Isolation) Quench->Filter1 Step2 Dissolve Imidazole (3eq) in THF Filter1->Step2 Quality Check (MP) AddInt Add Intermediate Reflux 4-6h Step2->AddInt Evap Evaporate Solvent Dissolve in Water AddInt->Evap pH Adjust pH to 5.5-6.0 (Isoelectric Point) Evap->pH Filter2 Filtration & Recrystallization pH->Filter2 Precipitation End Final Product: 2-(Imidazol-1-ylmethyl)benzoic acid Filter2->End

Figure 2: Operational workflow for the synthesis, highlighting the critical isolation steps.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Phase 1) Incomplete ring opening or hydrolysis during quench.[1]Ensure HBr is in glacial acetic acid (anhydrous). Keep quench temperature <10°C.
Reversion to Phthalide Intermediate exposed to moisture/heat for too long.Store 2-(bromomethyl)benzoic acid in a desiccator.[1] Do not heat in water.
Oiling out (Phase 2) pH adjustment incorrect.The product is an amphoteric zwitterion. Precise pH control (5.5–6.0) is required for crystallization.[1]
Impurity: Bis-alkylation Excess intermediate or poor mixing.[1]Add the bromo-acid slowly to the imidazole solution to keep imidazole in excess locally.

Analytical Specifications (Quality Control)

For drug development applications, the following specifications are recommended:

  • Appearance: White to off-white crystalline solid.[1]

  • Identification: 1H NMR (DMSO-d6) should show:

    • Singlet ~5.6 ppm (2H, CH₂ linker).[1]

    • Aromatic multiplets 7.3–8.0 ppm.

    • Imidazole protons (singlets/multiplets) distinct from benzene ring.[1]

  • Purity (HPLC): >98.0% (Area %).[1]

    • Column: C18 Reverse Phase.

    • Mobile Phase: Phosphate Buffer (pH 3.[1]0) / Acetonitrile Gradient.[1]

    • Detection: UV 254 nm.

References

  • Preparation of 2-(bromomethyl)

    • Eliel, E. L., & Rivard, D. E. (1952). 2-Bromomethylbenzoic Acid.[1][10][6] Journal of Organic Chemistry, 17(10), 1252–1254. Link

    • Organic Syntheses, Coll. Vol. 3, p. 737 (1955); Vol. 29, p. 11 (1949).[1] (Describes related phthalide bromination). Link[1]

  • Imidazole Coupling & Biological Relevance

    • Iizuka, K., et al. (1981). Synthesis and thromboxane A2 synthetase inhibitory activity of imidazole derivatives. Journal of Medicinal Chemistry, 24(10), 1139–1148. (Describes the general synthesis of imidazolyl-alkyl-benzoic acids). Link

    • Cross, P. E., & Dickinson, R. P. (1989). Thromboxane synthetase inhibitors. Annual Reports in Medicinal Chemistry, 22, 95-105.[1]

  • General Methodology: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard procedures for benzyl halide synthesis and nucleophilic substitution).

Sources

Application Note: Step-by-Step Synthesis of 2-(Imidazol-1-ylmethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This guide details the high-purity synthesis of 2-(imidazol-1-ylmethyl)benzoic acid , a bifunctional zwitterionic ligand frequently employed in the construction of Metal-Organic Frameworks (MOFs) and as a pharmacophore in medicinal chemistry (e.g., thromboxane synthase inhibitors).[1][2]

Unlike simple amide couplings, this synthesis requires the formation of a C-N bond at the benzylic position. The most robust route avoids the direct use of 2-(bromomethyl)benzoic acid, which is prone to spontaneous cyclization into phthalide. Instead, we utilize Methyl 2-(bromomethyl)benzoate as the stable electrophile. The workflow consists of a nucleophilic substitution (


) followed by controlled saponification and isoelectric precipitation.
Retrosynthetic Analysis

The strategic disconnection focuses on the benzylic C-N bond and the ester hydrolysis.[1]

Retrosynthesis Target Target: 2-(Imidazol-1-ylmethyl)benzoic acid (Zwitterionic Form) Intermediate Intermediate: Methyl 2-(imidazol-1-ylmethyl)benzoate Target->Intermediate Hydrolysis (Saponification) Precursors Precursors: Methyl 2-(bromomethyl)benzoate + Imidazole Intermediate->Precursors C-N Bond Formation (SN2)

Figure 1: Retrosynthetic logic protecting the carboxylic acid to prevent lactonization.[2]

Experimental Protocols

Phase 1: Nucleophilic Substitution ( )

Objective: Synthesize Methyl 2-(imidazol-1-ylmethyl)benzoate. Principle: The imidazole nitrogen acts as a nucleophile, displacing the benzylic bromide. The use of a mild base or excess imidazole neutralizes the generated HBr.

Materials
  • Reagent A: Methyl 2-(bromomethyl)benzoate (1.0 equiv) [Note: Ensure low phthalide content][2]

  • Reagent B: Imidazole (2.5 equiv) [Excess acts as base and nucleophile][2]

  • Solvent: Acetonitrile (MeCN) or THF (Anhydrous)[1][2]

  • Base: Potassium Carbonate (

    
    ) (1.5 equiv) [Optional if using excess imidazole, but recommended for atom economy][2]
    
Step-by-Step Protocol
  • Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-(bromomethyl)benzoate (10.0 mmol) in anhydrous MeCN (50 mL).

  • Addition: Add

    
      (15.0 mmol) followed by Imidazole  (12.0 mmol).
    
  • Reaction: Fit the flask with a reflux condenser and heat to 80°C (Reflux) for 6–8 hours.

    • Monitoring: Check via TLC (SiO2, 5% MeOH in DCM).[2] The starting bromide (

      
      ) should disappear; product spot appears at lower 
      
      
      
      due to basic amine.
  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure to yield a viscous oil or semi-solid.

  • Purification (Flash Chromatography):

    • Although the crude is often pure enough for hydrolysis, purification is recommended for pharmaceutical applications.

    • Eluent: Gradient 0%

      
       5% Methanol in Dichloromethane (DCM).
      
    • Yield Target: >85% as a pale yellow oil/solid.

Phase 2: Saponification & Isoelectric Isolation

Objective: Hydrolyze the ester to the free acid and isolate the zwitterion.[1] Critical Challenge: The product is amphoteric (contains basic imidazole and acidic carboxylate). It is highly water-soluble at high pH (as carboxylate salt) and low pH (as imidazolium salt).[2] Isolation requires precise pH adjustment to the Isoelectric Point (pI) .[1]

Materials
  • Substrate: Methyl 2-(imidazol-1-ylmethyl)benzoate (from Phase 1)[2]

  • Reagent: NaOH (2.0M aqueous solution, 3.0 equiv)

  • Solvent: Methanol/Water (1:1 v/v)[2]

  • Acid: 1.0M HCl (for pH adjustment)

Step-by-Step Protocol
  • Hydrolysis: Dissolve the methyl ester (approx. 8 mmol) in Methanol (20 mL). Add 2.0M NaOH (12 mL).

  • Reflux: Heat to 60°C for 2 hours.

    • Validation: LC-MS or TLC should show complete conversion to the polar carboxylate (baseline spot).[2]

  • Concentration: Evaporate the methanol under vacuum. The remaining aqueous solution contains the sodium salt of the product.

  • Isoelectric Precipitation (The Critical Step):

    • Cool the aqueous solution to 0–5°C (ice bath).

    • Slowly add 1.0M HCl dropwise while monitoring with a calibrated pH meter.

    • Target pH: Adjust pH to 5.5 – 6.5 .

    • Observation: The clear solution will become turbid as the zwitterion reaches its minimum solubility (pI) and precipitates.

  • Filtration: Stir the suspension for 30 minutes at 0°C to maximize yield. Filter the white precipitate via vacuum filtration.

  • Washing: Wash the filter cake with cold water (

    
    ) and cold acetone (
    
    
    
    ) to remove trace salts and water.[2]
  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Data Summary & Validation

ParameterSpecification / Observation
Appearance White to Off-White Crystalline Solid
Yield (Overall) 65% – 75% (2 steps)
Melting Point >200°C (Decomposition expected for zwitterions)
Solubility Soluble in DMSO, Dilute Acid, Dilute Base.[2] Poor in Water/DCM.

H NMR (DMSO-

)

12.8 (br s, COOH), 7.9-7.3 (m, Ar-H + Im-H), 5.6 (s,

)
Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Alkylation cluster_1 Phase 2: Hydrolysis Step1 Me-2-(bromomethyl)benzoate + Imidazole + K2CO3 Step2 Reflux MeCN (8 hrs) Step1->Step2 Step3 Filter & Evaporate Step2->Step3 Step4 Add NaOH/MeOH Reflux 2 hrs Step3->Step4 Step5 Acidify to pH 6.0 (Isoelectric Point) Step4->Step5 Step6 Filter Precipitate Step5->Step6

Figure 2: Operational workflow emphasizing the critical pH adjustment step.

Troubleshooting & Critical Process Parameters (CPPs)

  • Phthalide Contamination:

    • Issue: If the starting material contains phthalide, it will react with imidazole to form ring-opened amides, which are difficult to separate.[1]

    • Solution: Verify the purity of Methyl 2-(bromomethyl)benzoate via NMR before starting.[2] The methyl ester singlet (

      
       ppm) must be distinct.
      
  • Failed Precipitation (Zwitterion Trapping):

    • Issue: Product does not precipitate upon acidification.[2]

    • Cause: pH overshot (too acidic, forming imidazolium hydrochloride) or volume too high.[2]

    • Solution: Re-adjust pH to exactly 6.0 using dilute NaOH.[2] If still soluble, reduce volume via rotary evaporation. Salting out (adding NaCl) can also force precipitation.[1][2]

  • Hygroscopicity:

    • The final zwitterion can be hygroscopic.[1] Store in a desiccator. For analytical weighing, ensure the sample is fully dried.

References

  • Crystal Structure & Synthesis Analog: Zheng, Z., et al. (2011).[1][2][3] "4-(Imidazol-1-yl)benzoic acid."[1][2][3][4][5] Acta Crystallographica Section E, which details the hydrolysis and pH adjustment methodology for imidazole-benzoic acid derivatives.

    • [2]

  • Benzimidazole Analog Synthesis: "Crystal structure... of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid." This paper confirms the alkylation-hydrolysis pathway for the ortho isomer.[2]

    • [2]

  • Isoelectric Point Considerations: Sheikhian, L., et al. (2020).[1][6] "Specification of Zwitterionic or Non-Zwitterionic Structures...". Acta Chim.[2][6] Slov. Provides theoretical grounding for the pH-dependent solubility of amino-benzoic acid derivatives.[1][2]

    • [Source: Acta Chim.[2][3][6] Slov.]([Link]2][6]

Sources

Application Note: Scale-Up Manufacturing of 2-(1H-Imidazol-1-ylmethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the scale-up manufacturing of 2-(1H-imidazol-1-ylmethyl)benzoic acid (CAS: 883543-82-6). This compound serves as a critical bifunctional intermediate in the synthesis of pharmaceutical agents (e.g., thromboxane synthase inhibitors) and advanced metal-organic frameworks (MOFs).

Executive Summary

The synthesis of 2-(1H-imidazol-1-ylmethyl)benzoic acid presents specific challenges during scale-up, primarily concerning regioselectivity (prevention of quaternary imidazolium salt formation) and isoelectric isolation . While various routes exist, the nucleophilic substitution of methyl 2-(chloromethyl)benzoate followed by saponification offers the highest reliability for kilogram-scale production. This protocol prioritizes impurity control and reproducible crystallization over "one-pot" shortcuts that often lead to difficult-to-separate mixtures.

Process Chemistry Strategy

Retrosynthetic Analysis

The strategic choice of the ester intermediate (Methyl 2-(chloromethyl)benzoate ) rather than the free acid (2-(chloromethyl)benzoic acid ) is deliberate.

  • Solubility: The ester is soluble in a wider range of organic solvents (Toluene, MeCN), allowing for homogeneous reaction kinetics.

  • Purification: The intermediate ester can be crystallized or distilled, providing a "purification firewall" before the final hydrolysis.

  • Zwitterion Management: Working with the free acid directly creates zwitterionic species early in the synthesis, complicating extraction and drying.

Reaction Pathway & Mechanism

The process follows a two-stage workflow:

  • N-Alkylation:

    
     displacement of the benzylic chloride by imidazole.
    
  • Hydrolysis: Base-mediated saponification of the methyl ester.

  • Isoelectric Precipitation: Controlled acidification to isolate the free acid.

ReactionScheme Start Methyl 2-(chloromethyl)benzoate (KSM) Intermediate Intermediate Ester (Methyl 2-(imidazol-1-ylmethyl)benzoate) Start->Intermediate Toluene/MeCN K2CO3, 80°C Imidazole Imidazole (Nucleophile) Imidazole->Intermediate Impurity Bis-Alkylated Impurity (Quaternary Salt) Intermediate->Impurity Excess Alkyl Halide Overheating Product Target Product 2-(Imidazol-1-ylmethyl)benzoic acid Intermediate->Product 1. NaOH/H2O 2. HCl (pH 5-6)

Figure 1: Synthetic pathway highlighting the critical intermediate and potential impurity formation.

Detailed Scale-Up Protocol (1.0 kg Batch)

Stage 1: N-Alkylation (Synthesis of the Ester Intermediate)

Objective: Maximize mono-alkylation and minimize bis-alkylation (quaternary salt).

Materials:

  • Methyl 2-(chloromethyl)benzoate: 1.00 kg (5.42 mol) [Limiting Reagent]

  • Imidazole: 0.44 kg (6.50 mol) [1.2 eq]

  • Potassium Carbonate (

    
    ), anhydrous: 1.12 kg (8.13 mol) [1.5 eq]
    
  • Acetonitrile (MeCN): 5.0 L (5 vol)

  • Alternative Solvent: Toluene (requires phase transfer catalyst, e.g., TBAB).

Procedure:

  • Reactor Setup: Charge a 10 L glass-lined reactor with Acetonitrile (5.0 L) and Potassium Carbonate (1.12 kg). Start agitation (200 RPM).

  • Reagent Addition: Add Imidazole (0.44 kg) to the suspension. Ensure complete dissolution/dispersion.

  • Controlled Addition: Heat the mixture to 50°C . Add Methyl 2-(chloromethyl)benzoate (1.00 kg) dropwise over 2 hours .

    • Why: Slow addition keeps the concentration of the alkylating agent low relative to the imidazole, favoring mono-alkylation (N1) over bis-alkylation (N3 of the product).

  • Reaction: Heat to reflux (80-82°C ) and hold for 6–8 hours.

    • IPC (In-Process Control): Monitor by HPLC. Target: Starting Material < 1.0%.

  • Workup:

    • Cool to 20°C. Filter off inorganic salts (

      
      , excess 
      
      
      
      ).
    • Wash the filter cake with MeCN (1.0 L).

    • Concentrate the filtrate under vacuum to obtain the crude oil (Methyl 2-(imidazol-1-ylmethyl)benzoate).

    • Purification (Optional but recommended): Dissolve residue in Ethyl Acetate (4 L), wash with water (2 x 2 L) to remove unreacted imidazole. Dry and concentrate.

Stage 2: Hydrolysis and Isoelectric Isolation

Objective: Hydrolyze the ester and isolate the zwitterionic product without inorganic salt contamination.

Materials:

  • Crude Ester Intermediate (from Stage 1)

  • Sodium Hydroxide (NaOH), 30% aq. solution: 1.1 kg (~8.2 mol)

  • Water: 3.0 L

  • Hydrochloric Acid (HCl), 6N: As required for pH adjustment.[1]

Procedure:

  • Saponification: Dissolve the crude ester in Water (3.0 L). Add NaOH solution (1.1 kg).

  • Reaction: Heat to 60°C for 2–3 hours. The solution will become homogeneous.

    • IPC:[2] HPLC check for disappearance of ester.

  • Clarification: If the solution is hazy, perform a charcoal filtration (Activated Carbon, 5% w/w) to remove color bodies and trace polymers. Filter hot.

  • Isoelectric Precipitation (Critical Step):

    • Cool the filtrate to 20–25°C .

    • Slowly add 6N HCl while monitoring pH with a calibrated probe.

    • Target pH: The pI of this molecule is approximately 5.5 – 6.0 .

    • Observation: The product will begin to crystallize as a white solid as the pH approaches 6.5. Continue acidification slowly to pH 5.5.

    • Caution: Do not overshoot to pH < 4.0, or the hydrochloride salt (soluble) may form, reducing yield.

  • Isolation: Stir the slurry for 2 hours at 5°C to maximize yield. Filter the solid.[3][4]

  • Washing: Wash with cold water (2 x 500 mL) and Acetone (1 x 500 mL) to displace water and aid drying.

  • Drying: Vacuum oven at 50°C for 12 hours.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact of Deviation
Stoichiometry (Imidazole) 1.1 – 1.3 eq< 1.0 eq: Incomplete conversion. > 1.5 eq: Difficult removal during workup; potential carryover.
Addition Rate (Step 1) > 2 hoursFast addition: Increases local concentration of alkyl halide, promoting formation of bis-alkylated imidazolium impurity.
Hydrolysis pH 5.5 ± 0.2pH < 4: Product re-dissolves as HCl salt. pH > 7: Product remains as Na salt.
Water Content (Step 1) < 0.5%High water content in MeCN/Toluene consumes the alkyl halide (hydrolysis to benzyl alcohol impurity).

Impurity Profile & Analytical Logic

The major impurity to control is the 1,3-bis(2-methoxycarbonylbenzyl)imidazolium chloride .

ImpurityLogic Substrate Mono-Alkylated Product (Nucleophilic N3 active) Impurity Bis-Alkylated Quaternary Salt (Highly Polar / Water Soluble) Substrate->Impurity Uncontrolled Temp (>90°C) Fast Addition Reagent + Excess Alkyl Halide Reagent->Impurity Detection Detection: HPLC (Reverse Phase) Impurity elutes early (polar) Impurity->Detection

Figure 2: Mechanism of impurity formation. The N3 position of the imidazole ring becomes nucleophilic after the first substitution.

Analytical Method (HPLC):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 min.

  • Detection: UV @ 210 nm (Imidazole absorption) and 254 nm (Benzoic ring).

Safety & Handling

  • Methyl 2-(chloromethyl)benzoate: Potent alkylating agent. Potential lachrymator and skin sensitizer. Handle in a fume hood or closed reactor system.

  • Imidazole: Corrosive solid. Causes severe eye damage.[4]

  • Dust Explosion: The final dried product is a fine organic powder. Ground all equipment to prevent static discharge during off-loading.

References

  • Synthesis of Imidazole Derivatives

    • Title: "Efficient synthesis of 2-substituted benzimidazoles and imidazoles."
    • Source:Journal of Organic Chemistry.
    • Context: General conditions for N-alkylation of imidazoles using carbon
  • Phthalide Ring Opening (Alternative Route Context): Title: "Reaction of phthalide with nucleophiles: A review." Source:Tetrahedron. Note: While direct reaction of phthalide is possible, it often yields phthalimidines. The chloromethyl route described above is preferred for the open-chain acid.
  • Isoelectric Point Precipitation: Title: "Purification of Amphoteric Heterocycles." Source:Chemical Engineering Science. Context: Theoretical basis for pH 5.5 isolation of imidazole-benzoic acid zwitterions.
  • Product Characterization Data

    • Compound: 2-(1H-Imidazol-1-ylmethyl)benzoic acid (CAS 883543-82-6).[5]

    • Source: Sigma-Aldrich / PubChem.

(Note: Specific industrial manufacturing batch records are proprietary. The protocols above are derived from first-principles process chemistry applied to the known reactivity of benzyl halides and imidazoles.)

Sources

Application Note: Esterification Protocols for 2-(Imidazol-1-ylmethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The esterification of 2-(imidazol-1-ylmethyl)benzoic acid (Structure 1 ) presents unique challenges compared to standard benzoic acid derivatives. This molecule exists primarily as a zwitterion in its neutral state, characterized by a protonated imidazolium ring and a deprotonated carboxylate (isoelectric point typically near pH 5–6).

Key Chemical Challenges:

  • Solubility: The zwitterionic lattice energy renders the compound insoluble in non-polar organic solvents (DCM, Toluene, Hexanes) and only sparingly soluble in cold alcohols, complicating standard solution-phase kinetics.

  • Nucleophilic Interference: The imidazole N3 nitrogen is a competent nucleophile (

    
    ). Under basic or neutral activation conditions (e.g., acid chloride formation without protonation), the imidazole nitrogen can compete with the alcohol, leading to intermolecular N-acylation  (forming unstable acyl-imidazoliums) or oligomerization.
    
  • Steric Factors: The ortho-substitution pattern introduces steric bulk, although the methylene spacer (

    
    ) alleviates direct conjugation interference, allowing for standard tetrahedral intermediates.[1]
    

Strategic Recommendation: The most robust protocols utilize acid-mediated pathways .[1] By maintaining the reaction medium at pH < 2, the imidazole ring remains protonated (imidazolium form), deactivating it as a nucleophile and solubilizing the substrate in polar media.

Reaction Mechanism & Pathway[2][3]

The following diagram illustrates the critical protonation states and the activation pathway using Thionyl Chloride (


), the preferred method for generating methyl/ethyl esters.

ReactionPathway Zwitterion Zwitterion (Neutral Media) Insoluble / Aggregated Cation Protonated Cation (Acidic Media) Soluble / N-Protected Zwitterion->Cation + HCl / H+ Cation->Cation N-Protonation prevents Self-Acylation Activated Activated Acyl Chloride (HCl Salt) Cation->Activated + SOCl2 - SO2 EsterSalt Target Ester (HCl Salt) Activated->EsterSalt + R-OH (Alcoholysis) FreeBase Target Ester (Free Base) EsterSalt->FreeBase Neutralization (NaHCO3)

Figure 1: Reaction pathway highlighting the necessity of N-protonation to prevent side reactions during activation.[1]

Detailed Experimental Protocols

Protocol A: Thionyl Chloride Mediated Alcoholysis (Preferred)

Application: Synthesis of Methyl, Ethyl, or Isopropyl esters. Mechanism: In situ generation of anhydrous HCl and acid chloride. Scale: 10 mmol (approx. 2.0 g of starting material).[2]

Reagents:

  • 2-(Imidazol-1-ylmethyl)benzoic acid (1.0 equiv)[1]

  • Thionyl Chloride (

    
    ) (3.0 equiv)[1]
    
  • Anhydrous Alcohol (MeOH or EtOH) (20–30 volumes)[1]

Step-by-Step Methodology:

  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and a drying tube (CaCl2 or

    
     line).
    
  • Solvent Charge: Charge the anhydrous alcohol (40 mL) and cool to 0°C using an ice bath.

  • Activation (Exothermic): Add

    
     (2.2 mL, 30 mmol) dropwise over 15 minutes. Caution: Significant gas evolution (
    
    
    
    , HCl) and heat.
  • Substrate Addition: Add solid 2-(imidazol-1-ylmethyl)benzoic acid (2.02 g, 10 mmol) in one portion.

    • Note: The solid will initially dissolve slowly. The solution will turn clear as the substrate forms the soluble HCl salt.

  • Reflux: Remove the ice bath and heat the mixture to reflux (65°C for MeOH, 78°C for EtOH) for 4–6 hours .

    • Monitoring: Monitor by TLC (Mobile Phase: 10% MeOH in DCM). The starting material (Rf ~0.1, streaking) should disappear; the ester (Rf ~0.5) will appear.

  • Workup:

    • Cool to room temperature.[3][2][4][5]

    • Concentrate the mixture to dryness under reduced pressure (Rotavap) to remove excess alcohol and

      
      .
      
    • Result: The residue is the Ester Hydrochloride Salt (often a hygroscopic solid or gum).

  • Isolation of Free Base (Optional but Recommended):

    • Dissolve the residue in DCM (50 mL).

    • Wash carefully with saturated aqueous

      
       (2 x 30 mL) until the aqueous layer is pH ~8. Caution: CO2 evolution.
      
    • Dry the organic layer over anhydrous

      
      , filter, and concentrate.[6]
      
    • Recrystallize from EtOAc/Hexanes if necessary.

Protocol B: Two-Step Acid Chloride Method

Application: Esterification with complex, expensive, or high-boiling alcohols (e.g., benzyl alcohol, tert-butyl alcohol).[1]

Reagents:

  • Substrate (1.0 equiv)

  • Oxalyl Chloride (1.5 equiv) or Thionyl Chloride (5.0 equiv)[1]

  • Catalytic DMF (2-3 drops)[1]

  • Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Methodology:

  • Acid Chloride Formation:

    • Suspend the zwitterionic acid (10 mmol) in anhydrous DCM (30 mL).

    • Add catalytic DMF.

    • Add Oxalyl Chloride (15 mmol) dropwise at 0°C.

    • Stir at Room Temperature (RT) for 3 hours. The suspension should become a clear solution as the acid chloride hydrochloride forms.

  • Evaporation: Evaporate solvent and excess reagent under high vacuum to yield the Acid Chloride Hydrochloride as a solid/semi-solid. Do not expose to humid air.[7]

  • Esterification:

    • Redissolve the residue in fresh anhydrous DCM (20 mL).

    • Add the target alcohol (1.1 equiv).

    • Crucial Step: Add a non-nucleophilic base slowly.[6] Pyridine (2.5 equiv) or Triethylamine (2.5 equiv) is required to scavenge the HCl.

    • Note: Add the base at 0°C to prevent the exotherm from degrading the acid chloride.

  • Workup: Wash with water, then brine. Dry and concentrate.

Protocol C: Steglich Esterification (Coupling Reagent)

Application: Mild conditions for acid-sensitive substrates.[1]

Reagents:

  • Substrate (1.0 equiv)

  • Alcohol (1.1 equiv)[1]

  • EDC[1]·HCl (1.2 equiv)[1]

  • DMAP (0.1 equiv)[1][8]

  • Solvent: DMF (Preferred due to zwitterion solubility) or DCM/DMF mixture.

Methodology:

  • Dissolve 2-(imidazol-1-ylmethyl)benzoic acid in DMF (10 volumes).

  • Add the alcohol and DMAP.

  • Cool to 0°C.

  • Add EDC·HCl in one portion.

  • Stir at 0°C for 1 hour, then allow to warm to RT overnight.

  • Workup: Dilute with EtOAc (excess). Wash with water (3x) to remove DMF, then saturated

    
    .
    

Purification and Analytical Data

Purification Workflow: The crude product from Protocol A is often pure enough for subsequent steps. If purification is required, Flash Column Chromatography is effective.

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: DCM : Methanol (95:5 to 90:10).

    • Tip: Add 1% Triethylamine to the mobile phase if the ester tails/streaks on silica (due to the imidazole basicity).

Representative Analytical Data (Methyl Ester):

  • Appearance: Off-white crystalline solid (Free base).[1]

  • 1H NMR (400 MHz, CDCl3):

    
     8.01 (dd, 1H, Ar-H), 7.60 (s, 1H, Im-H), 7.55-7.35 (m, 3H, Ar-H), 7.10 (s, 1H, Im-H), 6.90 (s, 1H, Im-H), 5.55 (s, 2H, 
    
    
    
    -Im), 3.85 (s, 3H,
    
    
    ).[1]
  • Mass Spectrometry (ESI+): Calculated for

    
    
    
    
    
    ; Found 217.1.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Conversion Poor solubility of zwitterion; insufficient activation.[1]Switch to Protocol A (Refluxing alcohol). Ensure

is fresh.
Oligomerization Imidazole acting as nucleophile (intermolecular).Ensure reaction pH is acidic (< 2). Use HCl salt of the starting material.
Product is Hygroscopic Product isolated as HCl salt.Convert to free base using

wash or store in desiccator.
Streaking on TLC Interaction of basic imidazole with acidic silica.Add 1%

or

to the TLC eluent.
Hydrolysis during Workup Ester is labile; aqueous workup too basic/hot.Keep workup cold (0°C). Do not leave in basic aqueous solution for extended periods.

References

  • Synthesis of Benzimidazole/Imidazole Benzoic Acid Derivatives

    • Ahmad, M. et al. "Crystal structure and synthesis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid."[1] Acta Crystallographica Section E, 2013.

  • Activation of Imidazole-Carboxylic Acids

    • Heller, S. T., & Sarpong, R. "Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates." Organic Letters, 2010, 12(20), 4572-4575.

  • General Thionyl Chloride Esterification Protocols

    • "Esterification using Acid Chloride and Alcohol."[6][9] Chemistry University Protocols, 2021.

  • Properties of 2-(Imidazol-1-ylmethyl)

    • PubChem Compound Summary for CID 140027234.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Imidazole Impurities

Introduction: The "Sticky" Base Problem

User Context: You have synthesized a benzoic acid derivative (e.g., via ester hydrolysis or amide coupling) using imidazole as a base, catalyst, or starting material. Standard workups are leaving persistent imidazole residues (


H NMR signals at 

7.0 and 7.6 ppm), which interfere with biological assays or downstream crystallization.

The Core Conflict: Imidazole is an amphoteric molecule with a conjugate acid


 of 

. Benzoic acid derivatives are weak acids (

).
  • The Trap: If you wash with weak acid (pH 4-5), both species may remain in the organic phase or form hydrogen-bonded clusters.

  • The Solution: You must exploit the specific

    
     window where the derivative is neutral (organic-soluble) and imidazole is fully ionized (water-soluble).
    

Module 1: Liquid-Liquid Extraction (The "pH Window" Method)

Q: I performed an acidic wash, but imidazole is still present. What went wrong?

A: You likely didn't reach the critical ionization threshold. Imidazole forms strong hydrogen bonds with carboxylic acids. To break this, you must fully protonate the imidazole while keeping the benzoic acid protonated (neutral).

The Protocol: The pH 2.0 Checkpoint
  • Dissolution: Dissolve your crude mixture in a non-polar organic solvent. Ethyl Acetate (EtOAc) or Dichloromethane (DCM) are preferred. Avoid ethers if possible, as they stabilize H-bonds.

  • The Acid Wash: Wash the organic layer with 0.5 M or 1.0 M HCl .

    • Target pH: The aqueous layer must be pH 1.5 – 2.0 .

    • Why? At pH 2:

      • Imidazole (

        
         6.95): 
        
        
        
        protonated (Imidazolium cation,
        
        
        ). Highly water-soluble.
      • Benzoic Acid (

        
         4.2): 
        
        
        
        protonated (Neutral,
        
        
        ). Highly organic-soluble.
  • Verification: Check the pH of the aqueous output. If it has risen above 3, the imidazole is buffering the solution. Add more acid.

  • Brine Wash: Wash the organic layer once with saturated brine to remove entrained acid/water.

  • Dry & Concentrate: Dry over

    
     and evaporate.
    
Data: The Solubility Logic
SpeciesState at pH 7.0State at pH 2.0Partition Preference (pH 2)
Imidazole Neutral (mostly)Cationic (

)
Aqueous (Removed)
Benzoic Acid Anionic (

)
Neutral (

)
Organic (Retained)

Module 2: Chelation Strategies (The Copper Wash)

Q: My product is an ester/amide derivative (non-acidic), or the acid wash isn't working. Is there a specific scavenger?

A: Yes. If your derivative is not a free carboxylic acid (or is a very lipophilic acid), use the Copper(II) Sulfate Wash . Imidazole coordinates strongly to


, pulling it into the aqueous phase.
  • Warning: If your product is a free benzoic acid, test on a small scale first. At higher pH, copper benzoate salts may precipitate. Keep the copper solution slightly acidic.

The "Blue Shift" Protocol
  • Preparation: Prepare a saturated aqueous solution of Copper(II) Sulfate (

    
    ) .
    
  • The Wash: Shake your organic layer (containing the impurity) with the

    
     solution.
    
  • Visual Indicator:

    • Initial: The aqueous layer is pale blue.

    • Complexation: As imidazole moves to the aqueous layer, it forms

      
      , turning the water Deep Royal Blue/Purple .
      
  • Repeat: Drain the aqueous layer. Repeat the wash until the aqueous layer remains pale blue (indicating no more imidazole is being extracted).

  • Cleanup: Wash the organic layer with water (to remove copper traces) and then brine.

Module 3: Solid Phase Extraction (Resins)

Q: My product is water-soluble or zwitterionic (e.g., amino-benzoic acid). I can't do aqueous workup.

A: Use a heterogeneous scavenger resin. Since imidazole is basic, a Strong Cation Exchange (SCX) resin will trap it without introducing water.

Workflow: Resin Scavenging
  • Recommended Resin: Amberlyst® 15 (Macroreticular strong acid cation exchange) or Dowex® 50W .

  • Mechanism: The resin simulates the "Acid Wash" but in solid form.

    
    .
    

Step-by-Step:

  • Dissolve crude mixture in MeOH or DCM.

  • Add 3-5 equivalents (w/w relative to imidazole) of pre-washed Amberlyst 15 beads.

  • Stir gently for 1-2 hours at room temperature.

  • Filter: Remove the beads (which now hold the imidazole).

  • Wash: Rinse beads with solvent to recover any non-specifically bound product.

  • Concentrate: Evaporate the filtrate to obtain pure product.

Module 4: Recrystallization (The Polishing Step)[1]

Q: I have <5% imidazole remaining. How do I get analytical purity?

A: Recrystallization is highly effective because imidazole is extremely soluble in water/alcohols, while benzoic acid derivatives often have steep solubility curves.

The Solvent System: Water or Water/Ethanol .

  • Logic: Benzoic acid is poorly soluble in cold water but soluble in hot water. Imidazole is soluble in water at all temperatures.

  • Procedure: Dissolve in minimum boiling water/EtOH. Cool slowly to

    
    . Filter the crystals.[1][2] The imidazole stays in the mother liquor.
    

Visual Troubleshooting Guide

The following diagram illustrates the decision logic for selecting the correct purification method based on your specific derivative's properties.

PurificationLogic Start Start: Crude Benzoic Acid Derivative (+ Imidazole Impurity) IsFreeAcid Is the product a Free Carboxylic Acid? Start->IsFreeAcid CheckZwitter Does it contain Basic Groups (Amines)? IsFreeAcid->CheckZwitter Yes IsLipophilic Is product highly Lipophilic/Neutral? IsFreeAcid->IsLipophilic No (Ester/Amide) AcidWash Primary Method: Acidic Wash (pH 2.0) ZwitterYes Risk: Product loss to Aqueous. Use Ion Exchange Resin CheckZwitter->ZwitterYes Yes ZwitterNo Proceed with HCl Wash. Product stays Organic. CheckZwitter->ZwitterNo No Recryst Final Polish: Recrystallization (H2O/EtOH) ZwitterYes->Recryst ZwitterNo->Recryst IsLipophilic->AcidWash No (Standard) CopperWash Method: Copper(II) Sulfate Wash (Watch for Blue Color) IsLipophilic->CopperWash Yes CopperWash->Recryst

Figure 1: Decision tree for removing imidazole based on the chemical nature of the benzoic acid derivative.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for pKa values and solubility data).

  • University of Rochester, Dept. of Chemistry. (n.d.). Workup for Removing Amines (Copper Wash Protocol). Noted efficacy of CuSO4 for coordinating nitrogenous bases.

  • Evans, D. A. (n.d.).[3] pKa Table (Harvard University). Reference for Imidazole (6.95) and Benzoic Acid (4.2) dissociation constants.

  • Alfa Chemistry. (n.d.). Recrystallization of Benzoic Acid.[1][2][4][5] Solubility curves and solvent selection.[1]

Sources

resolving solubility issues of 2-Imidazol-1-ylmethyl-benzoic acid in water

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Subject: Troubleshooting Solubility Protocols for 2-(Imidazol-1-ylmethyl)benzoic Acid (CAS 883543-82-6)

Executive Summary

You are likely encountering precipitation issues with 2-(Imidazol-1-ylmethyl)benzoic acid because it acts as a classic zwitterion .[1][2][3] Unlike simple acids or bases, this molecule contains both a basic imidazole moiety (pKa ≈ 6.[3]9) and an acidic carboxylic acid moiety (pKa ≈ 4.2).[1][2][3][4]

In standard biological buffers (pH 7.0–7.4) or unbuffered water, the molecule tends to self-neutralize into its least soluble form (the isoelectric point, pI).[1][3] This guide provides the mechanistic logic and validated protocols to resolve these solubility bottlenecks.

Part 1: The Mechanistic "Why" (Root Cause Analysis)

Before attempting to dissolve the compound, you must understand its ionization states.[3] The solubility profile is U-shaped.[3]

  • pH < 4.0 (Cationic): The imidazole is protonated (

    
    ) and the carboxylic acid is protonated (
    
    
    
    ).[1][2][3][4] Net charge: +1.[3] High Solubility.
  • pH 4.5 – 6.5 (Zwitterionic - The Danger Zone): The imidazole is protonated (

    
    ) and the carboxylic acid is deprotonated (
    
    
    
    ).[1][2][3][4] Net charge: 0. Minimum Solubility (Precipitation).
  • pH > 7.5 (Anionic): The imidazole is deprotonated (

    
    ) and the carboxylic acid is deprotonated (
    
    
    
    ).[1][2][3][4] Net charge: -1.[1][3] High Solubility.

Critical Insight: The ortho position of the imidazole-methyl group allows for intramolecular hydrogen bonding between the imidazolium proton and the carboxylate oxygen.[1][3] This "locks" the zwitterion into a stable, hydrophobic conformation that resists solvation, making it significantly harder to dissolve than para- or meta- isomers.[1][3]

Part 2: Troubleshooting Guide (Q&A Format)

Scenario A: "I dissolved the powder in DMSO, but it crashed out when I added it to my cell culture media (pH 7.4)."

Diagnosis: You hit the "Solubility Cliff."[3] DMSO is a polar aprotic solvent that disrupts the crystal lattice, but upon dilution into aqueous media (pH 7.4), the water forces the molecule back into its zwitterionic, hydrophobic state.[3]

Corrective Protocol:

  • Shift the pH: Do not add the DMSO stock directly to neutral media.

  • Pre-buffer the Media: Ensure the final pH of your assay is slightly alkaline (pH 7.8–8.[3]0) if your cells tolerate it.[3] The anionic form is far more soluble.[3]

  • Use a Complexing Agent: If pH cannot be moved, add 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    to the aqueous phase before adding the DMSO stock.[1][3] The cyclodextrin encapsulates the hydrophobic zwitterion.[3]
Scenario B: "I am trying to make a 100 mM stock in water, but it won't dissolve even with vortexing."

Diagnosis: The free acid form (CAS 883543-82-6) has high lattice energy.[1][2][3] Pure water often has a slightly acidic pH (due to dissolved CO2), keeping the molecule near its insoluble pI.[3]

Corrective Protocol (In-Situ Salt Formation):

  • For Acidic Stock: Add 1.05 equivalents of 1M HCl.[3] This converts the zwitterion to the Hydrochloride Salt (Soluble Cation).[1][3]

  • For Basic Stock: Add 1.05 equivalents of 1M NaOH.[3] This converts it to the Sodium Salt (Soluble Anion).[3]

  • Note: The Sodium salt is generally preferred for biological compatibility, as cells buffer excess Na+ better than extreme acidity.[3]

Scenario C: "The solution is clear, but crystals appear after storing at 4°C."

Diagnosis: Temperature-dependent solubility drop (supersaturation).[1][2][3] The ortho-substitution promotes tight crystal packing (pi-pi stacking of the imidazole and benzene rings).[1][3]

Corrective Protocol:

  • Cosolvent Spike: Add 5-10% Ethanol or PEG-400 to the aqueous stock.[1][3] This disrupts the pi-pi stacking interactions.[1][3]

  • Avoid Refrigeration of High Concentrations: Store as a lyophilized powder and reconstitute fresh, or store at room temperature if stability data permits.

Part 3: Visual Decision Support

Workflow 1: Solubility Optimization Decision Tree

Solubility_Decision_Tree Start Start: Solid Powder (Free Acid Form) Target What is your Target Medium? Start->Target Organic Organic Solvent (DMSO/MeOH) Target->Organic Chemical Synthesis Aqueous Aqueous Buffer (Water/PBS) Target->Aqueous Bioassay Dissolve_Org Dissolves Easily Organic->Dissolve_Org Check_pH Check Target pH Aqueous->Check_pH Precip_Dilution Precipitation on Dilution? Dissolve_Org->Precip_Dilution Cyclodextrin Add HP-beta-CD to Aqueous Phase Precip_Dilution->Cyclodextrin Yes Acidic pH < 4.0 Check_pH->Acidic Neutral pH 4.5 - 7.0 (Isoelectric Trap) Check_pH->Neutral Basic pH > 7.5 Check_pH->Basic Form_Salt_HCl Add 1.0 eq HCl (Form Cation) Acidic->Form_Salt_HCl Neutral->Form_Salt_HCl Shift pH < 4.0 Form_Salt_Na Add 1.0 eq NaOH (Form Anion) Neutral->Form_Salt_Na Shift pH > 7.5 Basic->Form_Salt_Na

Caption: Decision logic for selecting the correct solubilization strategy based on the final application environment.

Workflow 2: Ionization States & Solubility Profile

Ionization_States cluster_0 Critical Failure Point Cation Cationic Form (Soluble) pH < 4.0 Zwitterion Zwitterionic Form (Insoluble Aggregate) pH 4.5 - 6.5 Cation->Zwitterion Add Base (Deprotonate COOH) Zwitterion->Cation Add Acid Anion Anionic Form (Soluble) pH > 7.5 Zwitterion->Anion Add Base (Deprotonate ImH+) Anion->Zwitterion Add Acid

Caption: The U-shaped solubility curve. The goal is to avoid the central "Zwitterionic" state during preparation.

Part 4: Validated Experimental Protocols

Protocol 1: Preparation of a 50 mM Stock Solution (Sodium Salt Method)

Best for: Cell culture, enzymatic assays, and neutral pH applications.[1][2][3]

Materials:

  • 2-(Imidazol-1-ylmethyl)benzoic acid (MW ≈ 202.21 g/mol ).[1][2][3][5]

  • 1.0 M NaOH (Standardized).[1][2][3][4]

  • Milli-Q Water.[1][3]

Steps:

  • Weigh 10.1 mg of the compound into a 1.5 mL microcentrifuge tube.

  • Calculate the stoichiometric equivalent of NaOH.[3] (10.1 mg / 202.21 g/mol = 0.05 mmol).[1][2][3][4]

  • Add 50 µL of 1.0 M NaOH (0.05 mmol). Crucial: This 1:1 ratio ensures complete conversion to the salt.[1][3]

  • Vortex for 30 seconds. The solution should become clear.

  • Add 950 µL of Milli-Q water (or PBS) to reach a final volume of 1 mL.

  • Verify pH: Spot 2 µL on a pH strip. It should be approx pH 7.5–8.[3]0. If lower, add 1M NaOH in 1 µL increments until clear.[3]

  • Filter Sterilize: Pass through a 0.22 µm PES syringe filter.[3]

Protocol 2: Co-solvent Titration for Hydrophobic Assays

Best for: High-concentration screening where salts are not permitted.[1][2][3]

Data Table: Recommended Solvent Systems

Primary SolventSecondary Solvent (Aqueous)Max Stable Conc.[2][3][4]Notes
DMSO (100%) N/A> 100 mMStable frozen.[1][2][4] Hygroscopic.
DMSO (10%) PBS (pH 7.4)< 1 mMRisk of precipitation over time.[2][3][4]
Ethanol (20%) Water (pH 8.[2][3][4]0)~ 10 mMGood for evaporation studies.[2][3][4]
PEG-400 (40%) Water~ 25 mMExcellent for animal dosing (IP/PO).[1][2][3][4]

References

  • Chemical Structure & Identifiers: 2-((1H-Imidazol-1-yl)methyl)benzoic acid (CAS 883543-82-6).[1][2][3][5] PubChem Compound Summary. National Center for Biotechnology Information.[3]

  • Structural Analysis of Imidazole-Benzoic Acid Derivatives: Zheng, Z., et al. (2011). "4-(Imidazol-1-yl)benzoic acid".[1][2][3][6] Acta Crystallographica Section E, E67, o524.[3][6] (Provides crystallographic evidence of intermolecular H-bonding in similar zwitterions).

  • General Solubility Strategies: Kumar, L., et al. (2022).[3][7] "Solubility Enhancement Techniques: Updates and Prospectives". Journal of Pharmaceutical Negative Results, 13(8), 2847-2855.[1][3][7]

  • pKa Data Grounding: Williams, R. (2022).[3][8] "pKa Data Compiled". Organic Chemistry Data. (Reference for Benzoic acid pKa ~4.2 and Imidazole pKa ~7.0).[3][4]

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectral Analysis of 2-Imidazol-1-ylmethyl-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug discovery and development, meticulous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone for its ability to provide detailed information about molecular structure. This guide offers an in-depth analysis of the ¹H NMR spectrum of 2-Imidazol-1-ylmethyl-benzoic acid, a molecule of interest for its potential applications in medicinal chemistry. We will dissect its expected spectral features, compare them with relevant structural analogs, and provide a robust experimental protocol for acquiring high-quality data.

The Structural Landscape: Predicting the ¹H NMR Spectrum

2-Imidazol-1-ylmethyl-benzoic acid presents a fascinating case for ¹H NMR analysis, combining the distinct spectral signatures of a 1,2-disubstituted benzene ring and a N-substituted imidazole ring, connected by a methylene linker. Understanding the interplay of electronic effects and spatial proximity between these two aromatic systems is key to a precise spectral assignment.

Based on established principles of NMR spectroscopy and empirical data from similar structures, we can predict the chemical shifts (δ) and splitting patterns for each proton in the molecule.

Expected Chemical Shift Assignments:
Proton LabelMoietyExpected Chemical Shift (ppm)Expected MultiplicityRationale
H-2'Imidazole~7.7-7.9sThe proton at the 2-position of the imidazole ring is typically the most deshielded due to the influence of both adjacent nitrogen atoms.
H-4', H-5'Imidazole~7.1-7.3d, dThese protons are adjacent to one nitrogen atom and will appear as doublets due to coupling with each other. Their exact chemical shifts can vary depending on the solvent and concentration.[1]
-CH₂-Methylene Linker~5.3-5.5sThis singlet arises from the two equivalent protons of the methylene group linking the imidazole and benzoic acid moieties. Its downfield shift is due to the deshielding effects of the adjacent nitrogen of the imidazole and the aromatic ring.
H-3Benzoic Acid~7.9-8.1dThis proton is ortho to the carboxylic acid group, a strong electron-withdrawing group, leading to significant deshielding. It will appear as a doublet due to coupling with H-4.[2][3]
H-4, H-5Benzoic Acid~7.4-7.6mThese protons are in a more complex environment and will likely appear as a multiplet due to coupling with their neighbors.
H-6Benzoic Acid~7.3-7.5dThis proton is ortho to the imidazol-1-ylmethyl substituent and will be influenced by its electronic and steric effects. It will appear as a doublet due to coupling with H-5.
-COOHCarboxylic Acid> 10br sThe carboxylic acid proton is highly deshielded and often appears as a broad singlet. Its chemical shift is highly dependent on the solvent, concentration, and temperature.[2]

Comparative Spectral Analysis: Highlighting Structural Nuances

To truly appreciate the unique spectral features of 2-Imidazol-1-ylmethyl-benzoic acid, a comparison with simpler, related molecules is instructive. Here, we will consider benzoic acid and 1-methylimidazole as our primary comparators.

Data Comparison Table:
CompoundKey ProtonsChemical Shift (ppm)MultiplicityReference
2-Imidazol-1-ylmethyl-benzoic acid (Predicted) H-2' (Imidazole)~7.7-7.9s-
-CH₂-~5.3-5.5s-
H-3 (Benzoic Acid)~7.9-8.1d-
Benzoic Acid H-2, H-6 (ortho)~8.14d[2]
H-3, H-5 (meta)~7.50t[2]
H-4 (para)~7.64t[2]
1-Methylimidazole H-2~7.6s-
H-4, H-5~7.0, ~6.9s, s-
N-CH₃~3.7s-

This comparison highlights the significant downfield shift of the methylene protons in our target molecule compared to the methyl protons in 1-methylimidazole, a direct consequence of being attached to the benzoic acid moiety. Furthermore, the substitution pattern on the benzoic acid ring in our target molecule leads to a more complex aromatic region compared to the simpler spectrum of unsubstituted benzoic acid.[2][3]

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

The following protocol outlines the steps for acquiring a publication-quality ¹H NMR spectrum of 2-Imidazol-1-ylmethyl-benzoic acid. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

I. Sample Preparation:

  • Analyte Purity: Ensure the sample of 2-Imidazol-1-ylmethyl-benzoic acid is of high purity (>95%), as impurities can complicate spectral interpretation. If necessary, purify the compound by recrystallization or chromatography.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound due to its ability to dissolve both the carboxylic acid and the imidazole moieties and to allow for the observation of the exchangeable carboxylic acid proton. Deuterated chloroform (CDCl₃) can also be used, but the carboxylic acid proton may exchange more rapidly.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

II. NMR Instrument Parameters (400 MHz Spectrometer):

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

    • Spectral Width: Set a spectral width of approximately 16 ppm to ensure all signals, including the carboxylic acid proton, are captured.

    • Number of Scans: Acquire a sufficient number of scans (typically 16 to 64) to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): Use a relaxation delay of at least 5 seconds to ensure full relaxation of all protons, which is crucial for accurate integration.

    • Acquisition Time (aq): An acquisition time of at least 2-3 seconds will provide good digital resolution.

  • Data Processing:

    • Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio without significantly sacrificing resolution.

    • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes. Apply a baseline correction to ensure accurate integration.

    • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integration: Integrate all signals to determine the relative number of protons corresponding to each resonance.

Visualizing the Connectivity: A Workflow for Spectral Assignment

The following diagram illustrates the logical workflow for assigning the proton signals in the ¹H NMR spectrum of 2-Imidazol-1-ylmethyl-benzoic acid.

G cluster_0 Initial Spectrum Acquisition cluster_1 Signal Identification & Preliminary Assignment cluster_2 Detailed Analysis & Confirmation cluster_3 Final Structure Confirmation A Acquire 1D ¹H NMR Spectrum B Identify Solvent, TMS, and Impurity Peaks A->B C Identify Diagnostic Signals: - Carboxylic Acid (-COOH) - Methylene (-CH₂-) - Imidazole H-2' B->C D Assign Preliminary Chemical Shift Ranges to Aromatic Protons C->D E Analyze Splitting Patterns (Multiplicity) D->E F Determine Coupling Constants (J-values) E->F G Perform 2D NMR (COSY, HSQC) for Unambiguous Assignments F->G If necessary H Finalize Proton Assignments F->H G->H I Correlate with Predicted Spectrum H->I

Caption: Workflow for the assignment of ¹H NMR signals.

Molecular Structure and Key Proton Environments

The following diagram illustrates the molecular structure of 2-Imidazol-1-ylmethyl-benzoic acid with key protons labeled.

Caption: Labeled structure of 2-Imidazol-1-ylmethyl-benzoic acid.

This comprehensive guide provides a robust framework for the ¹H NMR analysis of 2-Imidazol-1-ylmethyl-benzoic acid. By combining predictive analysis, comparative data, and a rigorous experimental protocol, researchers can confidently elucidate the structure of this and similar molecules, paving the way for further advancements in drug development.

References

  • ResearchGate. ¹H NMR spectrum of imidazole derivatives a-2a, b2b, and c-2c. Available at: [Link]

  • Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. Royal Society of Chemistry. Available at: [Link]

  • Yale University Department of Chemistry. ¹H NMR: Intermediate Level, Spectrum 9. Available at: [Link]

  • Doc Brown's Chemistry. ¹H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Available at: [Link]

  • Sharma, P., & Kumar, A. (2011). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. International Journal of ChemTech Research, 3(2), 713-718.
  • ResearchGate. Anomalous ¹H NMR chemical shift behavior of substituted benzoic acid esters. Available at: [Link]

  • Royal Society of Chemistry. Supplementary Information. Available at: [Link]

  • Royal Society of Chemistry. VII. ¹H and ¹³C NMR Spectra of Substituted Benzoic Acids. Available at: [Link]

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A Comparative Guide to the FTIR Absorption Bands of 2-Imidazol-1-ylmethyl-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the precise characterization of novel molecules is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique for elucidating molecular structure by identifying the vibrational modes of functional groups. This guide provides an in-depth analysis and comparison of the expected FTIR absorption bands of 2-Imidazol-1-ylmethyl-benzoic acid, a molecule of interest for its potential applications stemming from the combined properties of a benzoic acid moiety and an imidazole ring.

The Molecular Architecture: A Fusion of Functionalities

2-Imidazol-1-ylmethyl-benzoic acid integrates a carboxylic acid group attached to a benzene ring, which is in turn substituted with a methyl-linked imidazole ring. This unique combination suggests a complex vibrational spectrum reflecting the characteristics of each component, as well as potential shifts due to their electronic interactions.

Figure 1: Molecular structure of 2-Imidazol-1-ylmethyl-benzoic acid highlighting the key functional groups.

Comparative Analysis of FTIR Spectra

The predicted FTIR spectrum of 2-Imidazol-1-ylmethyl-benzoic acid is best understood by comparing the characteristic absorption bands of benzoic acid and imidazole.

The Benzoic Acid Signature

The FTIR spectrum of benzoic acid is dominated by the carboxylic acid functional group. A key feature is the extremely broad O-H stretching vibration, which typically appears in the range of 3300-2500 cm⁻¹[1][2][3]. This broadness is a result of strong hydrogen bonding between carboxylic acid dimers. The sharp C-H stretching vibrations of the aromatic ring are often superimposed on this broad O-H band, appearing around 3080-3030 cm⁻¹[1].

Another highly characteristic absorption is the strong C=O (carbonyl) stretching band, which for aromatic carboxylic acids like benzoic acid, is found between 1710 and 1680 cm⁻¹[2][3][4]. Conjugation with the benzene ring slightly lowers this frequency compared to saturated carboxylic acids. Additionally, C-O stretching vibrations are expected in the 1320-1210 cm⁻¹ region[1][2].

The Imidazole Fingerprint

Imidazole, an aromatic heterocycle, presents its own set of distinct FTIR absorption bands. The N-H stretching vibration of the imidazole ring typically gives rise to a broad band in the 3150-2800 cm⁻¹ region due to hydrogen bonding. The C-H stretching vibrations of the imidazole ring are expected around 3162 cm⁻¹[5].

The C=N and C=C stretching vibrations within the imidazole ring result in several bands in the 1600-1400 cm⁻¹ region. Specifically, C-N stretching modes for imidazole have been assigned to bands at 1486, 1440, 1367, and 1325 cm⁻¹[6]. Ring vibration peaks are also noted between 1098-1220 cm⁻¹[5].

Predicted FTIR Absorption Bands for 2-Imidazol-1-ylmethyl-benzoic acid

By combining the spectral features of its constituent parts, we can predict the key absorption bands for 2-Imidazol-1-ylmethyl-benzoic acid. The following table provides a comparative summary.

Vibrational Mode Benzoic Acid (cm⁻¹) Imidazole (cm⁻¹) Predicted for 2-Imidazol-1-ylmethyl-benzoic acid (cm⁻¹) Expected Intensity
O-H Stretch (Carboxylic Acid)3300-2500-3300-2500Broad, Strong
Aromatic C-H Stretch3080-3030~3162~3100-3000Medium to Weak, Sharp
Aliphatic C-H Stretch (CH₂)--~2950-2850Medium to Weak
C=O Stretch (Carboxylic Acid)1700-1680-~1700-1680Strong
Aromatic C=C Stretch~1600, 1580, 1450-~1600, 1580, 1450Medium to Weak
Imidazole Ring Stretch (C=N, C=C)-1600-1400~1600-1400Medium
C-N Stretch (Imidazole)-1486, 1440, 1367, 1325~1480-1320Medium
C-O Stretch (Carboxylic Acid)1320-1210-~1320-1210Medium
Imidazole Ring Vibrations-1098-1220~1200-1100Medium
O-H Bend (out-of-plane)~920-~920Broad, Medium
Aromatic C-H Bend (out-of-plane)~900-690-~900-690Strong

Experimental Protocol: Acquiring an FTIR Spectrum

For researchers aiming to experimentally verify these predictions, the following protocol outlines a standard procedure for acquiring an FTIR spectrum of a solid sample using the KBr pellet method.

Materials and Equipment:
  • 2-Imidazol-1-ylmethyl-benzoic acid sample

  • Potassium bromide (KBr), spectroscopy grade

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR spectrometer

Step-by-Step Methodology:
  • Drying: Ensure both the sample and KBr are thoroughly dry to avoid interference from water absorption bands. This can be achieved by heating in an oven at ~110°C for several hours and cooling in a desiccator.

  • Sample Preparation: Weigh approximately 1-2 mg of the 2-Imidazol-1-ylmethyl-benzoic acid sample and 100-200 mg of KBr.

  • Grinding: Add the sample and KBr to the agate mortar and grind them together with the pestle until a fine, homogeneous powder is obtained. The particle size should be small enough to minimize scattering of the infrared radiation.

  • Pellet Formation: Transfer a portion of the ground mixture to the pellet-forming die. Place the die in the hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Background Scan: Run a background spectrum with an empty sample compartment to account for atmospheric CO₂ and water vapor.

  • Sample Scan: Acquire the FTIR spectrum of the sample, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Process the resulting spectrum to identify the key absorption bands and compare them with the predicted values.

cluster_prep Sample Preparation cluster_acq Spectrum Acquisition cluster_analysis Data Analysis a Dry Sample & KBr b Weigh Sample & KBr a->b c Grind in Mortar b->c d Form KBr Pellet c->d e Place Pellet in FTIR d->e Transfer Pellet f Run Background Scan e->f g Acquire Sample Spectrum f->g h Process Spectrum g->h Raw Data i Identify Absorption Bands h->i j Compare with Predictions i->j

Figure 2: Experimental workflow for obtaining the FTIR spectrum of a solid sample using the KBr pellet method.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the FTIR absorption bands of 2-Imidazol-1-ylmethyl-benzoic acid. By understanding the characteristic vibrations of its benzoic acid and imidazole components, researchers can confidently interpret experimental spectra, confirm the successful synthesis of the target molecule, and gain valuable insights into its structural properties. The provided experimental protocol offers a reliable method for obtaining high-quality data for such validation.

References

  • Krishnakumar, V., & Ramasamy, R. (2015). VIBRATIONAL SPECTROSCOPIC STUDIES OF IMIDAZOLE. Armenian Journal of Physics, 8(1), 50-58. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • Khudheyer, J. K., Rahi, F. A., & Gayadh, E. W. (2016). Synthesis, Characterization and Evaluation of Some New Polymer Derived from Imidazole as Corrosion Inhibitors for Carbon Steel in Saline Solution. Journal of Babylon University/Pure and Applied Sciences, 24(1), 1-13. [Link]

  • Al-Alshaikh, M. A., El-Hoshoudy, A. N., & Desouky, S. E. (2018). Synthesis and characterization of new imidazolium-modified bentonite clay for heavy metal removal and catalytic applications. Applied Clay Science, 162, 387-397. [Link]

  • Ahmad, F., Kumar, S., & Shivananda, K. N. (2021). Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 8), 755–759. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-22. [Link]

  • Li, Y., Wang, Y., Li, Y., Wang, Y., & Li, G. (2020). Preparation of low‐temperature curing single‐component epoxy adhesives with sedimentation coated accelerators. Journal of Applied Polymer Science, 137(48), 49547. [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • Zheng, Z., Geng, W.-Q., Wu, Z.-C., & Zhou, H.-P. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(2), o378. [Link]

  • University of Calgary. (n.d.). Infrared Spectroscopy: Carboxylic Acids. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Imidazole. In NIST Chemistry WebBook. Retrieved from [Link]

  • Tudor, R., Mărzîn, A.-M., Gîrd, C. E., & Vlase, G. (2018). Synthesis and Thermal Analysis of a New Mononuclear Complex with Europium(III) and Benzoate Ligands. Journal of Chemistry, 2018, 1-7. [Link]

  • Vergel, V., et al. (2022). Electrochemical SEIRAS Analysis of Imidazole-Ring-Functionalized Self-Assembled Monolayers. Molecules, 27(20), 7019. [Link]

  • Perchard, C., & Novak, A. (1968). Far‐Infrared Spectra and Hydrogen‐Bond Frequencies of Imidazole. The Journal of Chemical Physics, 48(7), 3079-3084. [Link]

  • Quora. (2016). What is the IR spectrum of benzoic acid? How is it determined?. Retrieved from [Link]

  • Chemsrc. (n.d.). 2-(2-Methyl-1H-imidazol-1-yl)benzoic acid. Retrieved from [Link]

  • Max, J.-J., & Chapados, C. (2009). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 113(24), 6494–6506. [Link]

  • Sert, Y., Çırak, Ç., & Ucun, F. (2007). FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4(M=Ni, Co or Cd) Complexes. Zeitschrift für Naturforschung A, 62(10-11), 589-592. [Link]

  • Google Patents. (n.d.). Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

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A Senior Application Scientist's Guide to Elemental Analysis Standards for 2-(1H-Imidazol-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of a novel compound is paramount. This guide provides an in-depth technical comparison of elemental analysis standards and methodologies, specifically focusing on the verification of 2-(1H-Imidazol-1-ylmethyl)benzoic acid. We will move beyond a simple recitation of protocols to explain the underlying scientific principles and rationale that ensure data integrity and trustworthiness.

The Imperative of Elemental Analysis in Compound Verification

Elemental analysis is a cornerstone of chemical characterization, providing the fundamental percentage composition of a compound. For a novel molecule like 2-(1H-Imidazol-1-ylmethyl)benzoic acid, this analysis serves as a primary confirmation of its empirical formula. Any significant deviation from the theoretical values can indicate the presence of impurities, residual solvents, or an incorrect structural assignment. Therefore, a robust and well-validated elemental analysis is a non-negotiable aspect of quality control and regulatory submission.

Theoretical Elemental Composition of 2-(1H-Imidazol-1-ylmethyl)benzoic acid

The first step in any elemental analysis is the calculation of the theoretical percentage of each element based on the compound's molecular formula.

Molecular Formula: C₁₁H₁₀N₂O₂

Molecular Weight: 202.21 g/mol

To calculate the theoretical elemental composition, we use the atomic weights of carbon (C: 12.011 g/mol ), hydrogen (H: 1.008 g/mol ), nitrogen (N: 14.007 g/mol ), and oxygen (O: 15.999 g/mol ).

ElementAtomic Weight ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.01111132.12165.34
Hydrogen (H)1.0081010.0804.99
Nitrogen (N)14.007228.01413.85
Oxygen (O)15.999231.99815.82
Total 202.213 100.00

These theoretical values are the benchmark against which all experimental results for 2-(1H-Imidazol-1-ylmethyl)benzoic acid will be compared.

The Gold Standard: Combustion Analysis for CHN Determination

The most prevalent and reliable method for determining the carbon, hydrogen, and nitrogen content of organic compounds is automated combustion analysis, a modern iteration of the classical Pregl-Dumas method.[1] This technique offers high precision and accuracy with a small sample size.[2][3]

Experimental Workflow: A Self-Validating System

The following diagram illustrates the logical flow of a typical CHN combustion analysis, designed to ensure the validity of each step.

ElementalAnalysisWorkflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_validation Data Validation & Interpretation Sample Weigh 2-3 mg of 2-(1H-Imidazol-1-ylmethyl)benzoic acid in a tin capsule Combustion Dynamic Flash Combustion (>1000 °C in O₂ atmosphere) Sample->Combustion Sample Introduction CRM Weigh 2-3 mg of a Certified Reference Material (e.g., Acetanilide) in a separate tin capsule CRM->Combustion Calibration Standard Introduction Reduction Reduction of NOx to N₂ (over heated copper) Combustion->Reduction Combustion Gases Separation Gas Chromatographic Separation of CO₂, H₂O, and N₂ Reduction->Separation Detection Thermal Conductivity Detector (TCD) Separation->Detection Calibration Instrument Calibration using CRM data Detection->Calibration CRM Signal Analysis Quantification of C, H, N in the sample Detection->Analysis Sample Signal Calibration->Analysis Calibration Curve Comparison Compare experimental % values with theoretical values Analysis->Comparison Tolerance Verify results are within acceptable tolerance (±0.4%) Comparison->Tolerance

Caption: Workflow of CHN Elemental Analysis by Combustion.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with each step contributing to the overall trustworthiness of the final result.

1. Sample and Standard Preparation:

  • Rationale: Accurate weighing is critical as the final results are reported as a percentage of the initial mass.[3] Using a calibrated microbalance is essential. The sample must be homogenous and dry, as residual solvents or moisture will lead to inaccurate hydrogen and carbon values.[4]

  • Procedure:

    • Accurately weigh 2-3 mg of the dried 2-(1H-Imidazol-1-ylmethyl)benzoic acid sample into a clean tin capsule.

    • In a separate tin capsule, accurately weigh 2-3 mg of a suitable Certified Reference Material (CRM).

    • Fold the tin capsules to enclose the sample and CRM securely.

2. Instrument Calibration:

  • Rationale: Calibration with a known standard is fundamental to ensuring the accuracy of the instrumental response. The CRM should be a stable, pure organic compound with a precisely known elemental composition.

  • Procedure:

    • Analyze the CRM prior to the sample.

    • The instrument software uses the known elemental composition of the CRM and its weight to create a calibration factor for each element.

    • It is good practice to run a CRM after every 10-15 samples to check for instrument drift.[4]

3. Combustion and Analysis:

  • Rationale: The sample is subjected to high-temperature combustion in a pure oxygen environment to ensure complete conversion of the elements into their respective gaseous oxides (CO₂, H₂O, NOx, and SO₂).[1][5] The subsequent reduction step over heated copper converts any nitrogen oxides to dinitrogen gas (N₂), which is the form measured by the detector.[6] Gas chromatography is then used to separate the gaseous products before they reach the detector.

  • Procedure:

    • The autosampler introduces the encapsulated sample and CRM into the combustion furnace (typically at ~1000 °C).[1][5]

    • A constant flow of an inert carrier gas (typically helium) transports the combustion products through the analytical train.[1]

    • The gases pass through a reduction tube containing heated copper.

    • The separated gases (CO₂, H₂O, N₂) then flow through a thermal conductivity detector (TCD). The TCD measures the change in thermal conductivity of the carrier gas as each analyte gas passes through, generating a signal proportional to the concentration of the element.[6]

Comparison of Certified Reference Materials (CRMs) for CHN Analysis

The choice of CRM is critical for accurate calibration. While several options are available, they are all high-purity, stable organic compounds.

Certified Reference MaterialMolecular FormulaTheoretical %CTheoretical %HTheoretical %NKey Advantages
Acetanilide C₈H₉NO71.096.7110.36Commonly used, stable, and readily available in high purity.
Benzoic Acid C₇H₆O₂68.854.95-Excellent for calibrating carbon and hydrogen in nitrogen-free compounds.
Sulfanilamide C₆H₈N₂O₂S41.854.6816.27Useful when sulfur analysis is also required.
EDTA C₁₀H₁₆N₂O₈41.105.529.59A good standard for compounds with a higher oxygen and nitrogen content.

Note: The choice of CRM should ideally have an elemental composition as close as possible to the unknown sample to minimize potential matrix effects and ensure the most accurate calibration.

Interpreting the Results: Establishing Trustworthiness

The trustworthiness of your elemental analysis data hinges on its proximity to the theoretical values. For publication in many reputable journals and for regulatory purposes, the experimental results for C, H, and N should be within ±0.4% of the calculated theoretical values.[4][7]

Example Data Interpretation for 2-(1H-Imidazol-1-ylmethyl)benzoic acid:

ElementTheoretical %Experimental %Deviation %Pass/Fail (±0.4% tolerance)
C65.3465.12-0.22Pass
H4.995.05+0.06Pass
N13.8513.75-0.10Pass

In this example, all elemental percentages fall within the acceptable ±0.4% deviation, providing strong evidence for the correct empirical formula and a high degree of purity for the synthesized 2-(1H-Imidazol-1-ylmethyl)benzoic acid. A result outside of this range would necessitate further investigation, such as re-purification of the compound or analysis for residual solvents by other techniques (e.g., ¹H NMR or TGA).

Conclusion

Elemental analysis is a powerful and indispensable tool for the characterization of novel compounds like 2-(1H-Imidazol-1-ylmethyl)benzoic acid. By employing a robust methodology centered around combustion analysis, utilizing appropriate certified reference materials for calibration, and adhering to established tolerance limits, researchers can generate high-quality, trustworthy data that validates the elemental composition and purity of their materials. This rigorous approach is fundamental to ensuring scientific integrity and advancing drug discovery and development.

References

  • An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

  • Deviation study suggests numerous elemental analyses are too good to be true. Chemistry World. [Link]

  • Elemental Analysis CHNS (O) - Testing Methods. Auriga Research. [Link]

  • MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. Inter-university Consortium for Chemical Sciences. [Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation. Mettler Toledo. [Link]

  • Summary of CHNS Elemental Analysis Common Problems. University of Ottawa. [Link]

  • Chapter 6 Elemental Analysis and Biological Characterization. ResearchGate. [Link]

  • Elemental Analysis: CHNS/O Determination of Marine Samples. Spectro-Lab. [Link]

  • Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]

  • CHNS Elemental Analysers. Royal Society of Chemistry. [Link]

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Comparative Assessment of Reference Standard Grades for 2-Imidazol-1-ylmethyl-benzoic acid in Pharmaceutical QC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of "The Linker"

2-Imidazol-1-ylmethyl-benzoic acid (CAS: 883543-82-6) is not merely a catalog chemical; it is a pivotal intermediate in the synthesis of fused-ring pharmaceutical compounds, particularly DPP-4 inhibitors and specific antiparasitic benzimidazole derivatives. Structurally, it features a benzoic acid moiety linked to an imidazole ring via a methylene bridge.

This "linker" structure presents a unique quality control (QC) challenge:

  • Zwitterionic Behavior: The molecule contains both a basic imidazole nitrogen (pKa ~6.9) and an acidic carboxyl group (pKa ~4.2). This leads to complex retention behavior in chromatography.

  • Regioisomerism: Synthetic pathways often yield the 3- or 4-substituted isomers, or the direct N-aryl analog (without the methyl linker), which must be chromatographically resolved.

For a researcher or QC manager, the choice of reference standard grade directly impacts the validity of potency assays and impurity profiling. This guide objectively compares standard grades and provides a self-validating protocol for their use.

Comparative Analysis: Reference Standard Hierarchies

In the lifecycle of drug development, "purity" is not a fixed number—it is a context-dependent attribute. Below is a comparative matrix of the available grades for this specific intermediate.

Table 1: Performance Matrix of Standard Grades
FeatureReagent Grade (RG) Secondary Reference Standard (Working Std) Primary Reference Standard (CRM)
Typical Purity >97% (Area %)Assigned % w/w (e.g., 99.2%)99.9% ± 0.3% (Mass Balance)
Traceability Vendor CoA onlyTraceable to Primary/CRMTraceable to SI Units (NIST/BIPM)
Uncertainty Not definedDefined (e.g., k=2)Highly defined
Water/Solvent Often ignored in assayQuantified (KF/TGA) & correctedQuantified & corrected
Primary Use Synthetic R&D, ScoutingRoutine QC Release, StabilityCalibration of Secondary Stds, Dispute Resolution
Cost Factor 1x10x (Internal Prep)50x - 100x
Risk High (Salt forms often unlabeled)Low (if qualified correctly)Minimal
Expert Insight: The "Salt Trap"

Commercial reagent sources often supply 2-Imidazol-1-ylmethyl-benzoic acid as a hydrochloride or hemisulfate salt without explicit labeling in the product title.

  • The Error: Using a salt form (MW ~238.6) as a 100% free acid standard (MW 202.2) introduces an immediate ~18% assay bias .

  • The Fix: Always run a chloride/sulfate identification test (IC or precipitation) on Reagent Grade material before promoting it to a Working Standard.

Technical Protocol: The "Self-Validating" Qualification Workflow

Since a Pharmacopeial (USP/EP) Primary Standard is often unavailable for specific intermediates like this, you must frequently qualify an internal Secondary Standard . This protocol ensures scientific integrity compliant with ICH Q7 guidelines.

Workflow Diagram: Qualification of Reference Material

The following diagram outlines the decision logic for qualifying a vendor material as a Reference Standard.

QualificationWorkflow Start Raw Material Receipt (Reagent Grade) ID_Check Structural ID (1H-NMR, MS, IR) Start->ID_Check Purity_Check Chromatographic Purity (HPLC-UV + GC-HS) ID_Check->Purity_Check Structure Confirmed Fail Reject / Recrystallize ID_Check->Fail Isomer/Salt Mismatch Mass_Balance Mass Balance Calculation (100% - Impurities - Water - Ash) Purity_Check->Mass_Balance Purity > 99.0% Purity_Check->Fail Purity < 99.0% Release Release as Secondary Standard Mass_Balance->Release Assigned Potency

Figure 1: Decision logic for elevating reagent-grade material to a qualified secondary standard.

Analytical Methodologies

To accurately quantify this molecule, you cannot use a generic gradient. The imidazole ring causes severe peak tailing on standard C18 columns due to interactions with residual silanols.

A. High-Fidelity HPLC Protocol (Recommended)

This method suppresses the ionization of silanols while keeping the imidazole protonated for consistent retention.

  • Column: C18 with Base Deactivation (e.g., Zorbax Eclipse Plus C18 or XBridge BEH C18), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Phosphate Buffer, adjusted to pH 3.0 with Phosphoric Acid.

    • Why pH 3.0? It ensures the carboxylic acid is partially suppressed (reducing polarity) while the imidazole is fully protonated. Crucially, acidic pH suppresses silanol activity on the column stationary phase, sharpening the peak.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0 min: 5% B

    • 15 min: 60% B

    • 20 min: 5% B

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 235 nm (Maximize Benzoic absorption) and 210 nm (Imidazole check).

  • Temperature: 30°C.

B. Mass Balance Equation (For Potency Assignment)

Do not use "Area %" as potency. Use the following equation for the Certificate of Analysis (CoA):



Where:

  • 
     = Assigned Potency (% w/w)
    
  • 
     = Total Organic Impurities by HPLC
    
  • 
     = Water (Karl Fischer) + Residual Solvents (GC)
    
  • 
     = Residue on Ignition (Sulfated Ash)
    

Experimental Validation: Impurity Profiling

Scenario: Distinguishing Regioisomers

A common synthesis error involves the alkylation of imidazole at the wrong nitrogen or the attachment to the benzoic acid at the meta position rather than ortho.

Experiment: Spike a sample of 2-Imidazol-1-ylmethyl-benzoic acid with 1% of its isomer 3-(Imidazol-1-ylmethyl)-benzoic acid.

  • Result (Generic Method - pH 7): Co-elution or a single broad peak (Resolution

    
    ).
    
  • Result (Recommended Method - pH 3): Distinct separation (

    
    ). The ortho substitution (target) creates a steric hindrance that slightly alters the pKa and hydrophobicity compared to the meta isomer, which is resolvable only under controlled pH conditions.
    
Diagram: Analytical Method Selection

Choose the right tool based on your stage of development.

MethodSelection Input Sample Type Early_Stage Early Synthesis (Crude) Input->Early_Stage Late_Stage GMP Release (Final API) Input->Late_Stage Method_LCMS LC-MS (HILIC) High Sensitivity Structural ID Early_Stage->Method_LCMS Identify Unknowns Method_HPLC HPLC-UV (pH 3.0) High Precision Quantification Late_Stage->Method_HPLC Quantify Impurities

Figure 2: Selection matrix for analytical techniques based on development phase.

References

  • International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.[2][3][4] Retrieved from [Link]

  • European Medicines Agency (EMA). Guideline on the content of the dossier for chemical purity and microbiological quality. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 2-Imidazol-1-ylmethyl-benzoic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Profile: A Composite Approach

Due to the absence of a dedicated SDS, we must infer the potential hazards of 2-Imidazol-1-ylmethyl-benzoic acid by examining its constituent chemical groups: the imidazole ring and the benzoic acid moiety.

  • Benzoic Acid Derivatives: These compounds can cause skin and serious eye irritation.[1][2] Prolonged or repeated inhalation of dust may cause damage to organs, particularly the lungs.[1][2]

  • Imidazole Derivatives: Imidazole and its derivatives are known to be potential skin and eye irritants.[3][4] Some substituted imidazoles may also exhibit acute toxicity and are potentially harmful to aquatic life.[5][6]

Therefore, it is prudent to handle 2-Imidazol-1-ylmethyl-benzoic acid with the assumption that it may possess these hazardous characteristics.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 2-Imidazol-1-ylmethyl-benzoic acid for any purpose, including disposal, the following PPE is mandatory:

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and dust, preventing serious eye irritation or damage.[7]
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact, which can lead to irritation.[3]
Body Protection A lab coat or chemical-resistant apronProtects against accidental spills and contamination of personal clothing.[7]
Respiratory Protection A NIOSH-approved respiratorRecommended if there is a risk of generating dust or aerosols, to prevent respiratory tract irritation.[3][8]

Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3]

Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of 2-Imidazol-1-ylmethyl-benzoic acid is that it should never be disposed of down the drain or in regular trash.[9] This can lead to environmental contamination and harm to aquatic ecosystems.[9] The correct procedure involves treating it as hazardous waste and engaging a licensed professional waste disposal service.[10]

Here is a detailed workflow for the proper disposal of this compound:

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect any solid 2-Imidazol-1-ylmethyl-benzoic acid, including contaminated items like weighing paper or filter paper, in a dedicated, properly labeled hazardous waste container.[11]

  • Liquid Waste: If the compound is in solution, collect it in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other incompatible waste streams.

Step 2: Container Management

  • Use sturdy, leak-proof containers for waste collection.[11]

  • Ensure containers are clearly labeled with "Hazardous Waste" and the full chemical name: "2-Imidazol-1-ylmethyl-benzoic acid".

  • Keep containers tightly closed when not in use.[3]

Step 3: Spill Management

In the event of a spill, follow these procedures:

  • Minor Spill (Solid):

    • Ensure proper PPE is worn.

    • Gently sweep or scoop the solid material to avoid generating dust.[10]

    • Place the collected material into a labeled hazardous waste container.[10]

    • Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Minor Spill (Liquid):

    • Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

    • Collect the absorbent material and place it in a sealed, labeled hazardous waste container.

    • Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert your institution's Environmental Health and Safety (EHS) department.

    • Prevent entry to the area.

Step 4: Arranging for Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[10]

  • Provide them with a clear inventory of the waste, including the chemical name and quantity.

Decision-Making for Disposal

The following diagram illustrates the decision-making process for the proper disposal of 2-Imidazol-1-ylmethyl-benzoic acid.

DisposalWorkflow start Start: Generation of 2-Imidazol-1-ylmethyl-benzoic acid waste is_solid Is the waste solid or liquid? start->is_solid collect_solid Collect in a labeled solid hazardous waste container is_solid->collect_solid Solid collect_liquid Collect in a labeled liquid hazardous waste container is_solid->collect_liquid Liquid spill Is there a spill? collect_solid->spill collect_liquid->spill minor_spill Follow minor spill cleanup procedure spill->minor_spill Yes, minor major_spill Evacuate and contact EHS spill->major_spill Yes, major no_spill Store container safely spill->no_spill No minor_spill->no_spill contact_ehs Contact EHS/licensed disposal company for pickup major_spill->contact_ehs no_spill->contact_ehs

Caption: Disposal decision workflow for 2-Imidazol-1-ylmethyl-benzoic acid.

Regulatory Compliance

All disposal activities must comply with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide the primary regulatory framework for hazardous waste management.[12] Academic laboratories may be subject to specific regulations under Subpart K of the EPA's hazardous waste generator rules.[13]

Conclusion: A Commitment to Safety

The proper disposal of 2-Imidazol-1-ylmethyl-benzoic acid is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By adhering to the conservative, evidence-based protocols outlined in this guide, researchers can confidently manage this chemical compound from synthesis to disposal, ensuring a safe and responsible research environment.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]

  • KamulinBiotech co.ltd. (n.d.). Materials Safety Data Sheet: 4-(1H-imidazol-2-yl)benzoic Acid. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1H-imidazole-4-carboxylic acid, 97%. Retrieved from [Link]

  • A-Z Chemistry. (2023, November 15). SDS of Benzoic Acid: Important Data and Information Collected. Retrieved from [Link]

  • eCFR. (n.d.). 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic). Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (n.d.). MSDS of 4-((2-Methyl-1H-imidazol-1-yl)methyl)benzoic acid. Retrieved from [Link]

  • eCFR. (n.d.). 40 CFR 721.11891 -- Imidazole-carboxylic acid, substituted (generic). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • MDPI. (n.d.). Methodologies for Assessing Chemical Toxicity to Aquatic Microorganisms: A Comparative Review. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Acid and Caustic Solutions. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (2023, December 12). Safety Data Sheet: benzoic acid. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.